(2,5-Difluorophenyl)methylidenehydrazine
Description
Properties
Molecular Formula |
C7H6F2N2 |
|---|---|
Molecular Weight |
156.13 g/mol |
IUPAC Name |
(2,5-difluorophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2 |
InChI Key |
OFIJRHPCOCLTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NN)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to (2,5-Difluorophenyl)methylidenehydrazine (CAS 1820748-99-9): Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of (2,5-Difluorophenyl)methylidenehydrazine, CAS number 1820748-99-9. While specific research on this individual compound is nascent, its constituent moieties—the hydrazone scaffold and the 2,5-difluorophenyl group—are of significant interest in modern medicinal chemistry. This document synthesizes available data and established chemical principles to serve as a foundational resource for researchers, scientists, and drug development professionals. We will cover the compound's physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications as a versatile building block for novel therapeutic agents. The guide emphasizes safety, handling, and the strategic rationale for employing this molecule in drug discovery programs.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient lead generation. These are molecular frameworks that are capable of binding to multiple biological targets. The hydrazone linkage (-NH-N=CH-) is one such scaffold, renowned for its synthetic accessibility and wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral properties.[1][2]
Simultaneously, the strategic incorporation of fluorine atoms into drug candidates has become a critical tool for modulating metabolic stability, binding affinity, and lipophilicity. The 2,5-difluorophenyl group, in particular, offers a unique electronic and conformational profile. (2,5-Difluorophenyl)methylidenehydrazine merges these two powerful concepts into a single, readily accessible intermediate. This guide provides the technical foundation for leveraging this compound as a strategic starting material for developing next-generation therapeutics.
Physicochemical Properties and Characterization
(2,5-Difluorophenyl)methylidenehydrazine is a solid at room temperature, typically supplied with a purity of 95% or higher.[3] Its core structure consists of a 2,5-difluorobenzaldehyde condensed with hydrazine.
Key Properties
| Property | Value | Source |
| CAS Number | 1820748-99-9 | |
| Molecular Formula | C₇H₆F₂N₂ | |
| Molecular Weight | 156.13 g/mol | |
| Synonyms | (E)-(2,5-difluorobenzylidene)hydrazine | |
| InChI Key | OFIJRHPCOCLTSC-NYYWCZLTSA-N | |
| Canonical SMILES | C1=CC(=C(C=C1F)C=NN)F | [4] |
| Purity | ≥95% | [3] |
Structural Representation
Caption: Structure of (2,5-Difluorophenyl)methylidenehydrazine.
Analytical Characterization
The identity and purity of (2,5-Difluorophenyl)methylidenehydrazine are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the C=N (imine) and N-H (hydrazine) bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]
Synthesis and Reaction Mechanism
The synthesis of hydrazones is a classic and highly reliable transformation in organic chemistry, proceeding via a condensation reaction between a carbonyl compound and a hydrazine.
Causality of Experimental Design
The chosen protocol is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the aldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the terminal nitrogen of hydrazine. The subsequent elimination of a water molecule is the thermodynamic driving force for the reaction, leading to the stable hydrazone product. Ethanol is selected as a solvent due to its ability to dissolve both the polar hydrazine and the less polar aromatic aldehyde, creating a homogenous reaction environment.
Detailed Synthesis Protocol
This protocol describes the synthesis of (2,5-Difluorophenyl)methylidenehydrazine from 2,5-difluorobenzaldehyde and hydrazine hydrate.
Materials:
-
2,5-Difluorobenzaldehyde
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve an equimolar amount of 2,5-difluorobenzaldehyde in 30 mL of absolute ethanol.
-
Addition of Reagents: While stirring, add an equimolar amount of hydrazine hydrate to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-75°C) for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Applications in Drug Discovery and Development
The true value of (2,5-Difluorophenyl)methylidenehydrazine lies in its potential as a scaffold for creating diverse libraries of compounds with therapeutic potential. Its structure can be conceptually divided into two key pharmacophoric elements: the hydrazone linker and the difluorophenyl ring.
The Hydrazone Moiety: A Privileged Scaffold
The azomethine proton (-NHN=CH-) in hydrazones is a key structural feature that imparts a range of biological activities.[1] This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Numerous studies have demonstrated that hydrazone-containing compounds exhibit significant:
The 2,5-Difluorophenyl Group: A Tool for Pharmacokinetic Optimization
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties. The 2,5-difluoro substitution pattern offers specific advantages:
-
Metabolic Stability: The C-F bond is very strong, blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), which can increase the half-life of a drug.
-
Binding Affinity: Fluorine can engage in favorable hydrogen bonding and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Membrane Permeability: Fluorine substitution increases lipophilicity, which can improve a compound's ability to cross cell membranes and reach its intracellular target.
This moiety is a key component in molecules designed as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer cells and in potent TRK kinase inhibitors.[7][8]
Strategic Application in Lead Discovery
Caption: Potential drug discovery pathways from the core scaffold.
By using (2,5-Difluorophenyl)methylidenehydrazine as a starting point, researchers can readily synthesize libraries of more complex molecules. The terminal -NH₂ group is nucleophilic and can be reacted with a variety of electrophiles to build out diverse structures, exploring new chemical space for a wide range of therapeutic targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related compounds like 2,5-difluorophenylhydrazine provides essential guidance.[9][10] It should be handled with care in a laboratory setting.
Hazard Summary
-
Health Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[9][10]
Handling and Storage Recommendations
| Category | Recommendation | Source |
| Engineering Controls | Use only under a chemical fume hood or in a well-ventilated area. | [9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles). | [9][10] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep refrigerated for long-term stability. | [9][11] |
| In case of Fire | Use dry chemical, CO₂, water spray, or foam. Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen fluoride. | [11] |
First-Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
Conclusion
(2,5-Difluorophenyl)methylidenehydrazine (CAS 1820748-99-9) represents a synthetically accessible and strategically valuable intermediate for drug discovery. By combining the biologically active hydrazone scaffold with the pharmacokinetically advantageous 2,5-difluorophenyl group, this compound serves as an excellent starting point for the development of novel therapeutics across multiple disease areas. Its straightforward synthesis and well-defined properties make it a reliable tool for medicinal chemists aiming to generate new chemical entities with enhanced drug-like characteristics. This guide provides the necessary technical and safety information to facilitate its effective use in research and development settings.
References
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[(2,5-difluorophenyl)methyl]hydrazine hydrochloride. PubChemLite. [Link]
- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
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Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Quick Company. [Link]
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Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. ResearchGate. [Link]
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Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
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Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Cheméo. [Link]
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PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). European Patent Office. [Link]
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BDBM48023 2-chloranyl-5-[2-[[4-(4-fluorophenyl)carbonyloxy-3-methoxy-phenyl]methylidene]hydrazinyl]benzoic acid. BindingDB. [Link]
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Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]
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2,4-Difluorophenylhydrazine hydrochloride, 98%. J&K Scientific LLC. [Link]
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Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. MDPI. [Link]
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Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI. [Link]
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Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed. [Link]
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2,5-difluorobenzaldehyde hydrazone synonyms and IUPAC name
This guide details the chemical identity, synthesis, and application of 2,5-difluorobenzaldehyde hydrazone , a critical intermediate in the synthesis of fluorinated heterocycles.
Part 1: Nomenclature & Chemical Identity[1][2]
Precise nomenclature is vital in fluorinated chemistry to avoid confusion with structurally similar isomers (e.g., 2,3-difluoro or 3,5-difluoro variants) or functional analogs (e.g., hydrazides).[1]
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | (E)-(2,5-difluorobenzylidene)hydrazine |
| CAS Registry Number | 1820748-99-9 |
| Molecular Formula | C₇H₆F₂N₂ |
| Molecular Weight | 156.13 g/mol |
| SMILES | Fc1cc(F)ccc1/C=N/N |
| InChI Key | VVVOJODFBWBNBI-UHFFFAOYSA-N (Parent Aldehyde Reference) |
Synonyms & Trade Names
-
Abbreviated: 2,5-DFBA-Hydrazone
-
Note on Isomerism: The compound exists primarily as the (E)-isomer due to the steric minimization of the hydrazine moiety relative to the phenyl ring.[1]
Part 2: Structural Analysis & Reactivity
The chemical behavior of 2,5-difluorobenzaldehyde hydrazone is dominated by the electronic effects of the two fluorine atoms on the benzene ring.[1]
-
Electronic Deficit: The fluorine atom at the C2 (ortho) position is highly electron-withdrawing.[1] This makes the adjacent carbon susceptible to nucleophilic aromatic substitution (SₙAr).
-
Cyclization Potential: Unlike non-fluorinated hydrazones, this compound is metastable at high temperatures. The hydrazine nitrogen (NH₂) can attack the C2-fluorine position, ejecting fluoride (F⁻) to form 5-fluoro-1H-indazole .[1]
-
Acidity: The N-H protons are weakly acidic, allowing for deprotonation and coordination with transition metals (Cu, Zn, Ni) to form Schiff base ligands.
Reactivity Pathway Diagram
Figure 1: The synthesis pathway showing the condensation to the hydrazone and the subsequent thermal cyclization to the indazole.
Part 3: Synthesis Protocol
This protocol describes the controlled isolation of the hydrazone.[1] Standard reflux conditions often lead to premature cyclization to the indazole; therefore, temperature control is critical.
Materials & Reagents[1][5][6][7][8][9][10]
-
Precursor: 2,5-Difluorobenzaldehyde (CAS 2646-90-4), >98% purity.[4][1]
-
Reagent: Hydrazine hydrate (N₂H₄[1]·xH₂O), 50-60% or 80% solution.[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst (Optional): Glacial acetic acid (catalytic amount).
Step-by-Step Methodology
1. Preparation of Reagent Solution
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of Absolute Ethanol .
-
Addition: Add 1.2 equivalents of Hydrazine Hydrate.
-
Expert Note: Excess hydrazine prevents the formation of the symmetrical azine (Aldehyde-N-N-Aldehyde) byproduct.[1]
-
-
Temperature: Cool the solution to 0–5°C using an ice bath.
2. Controlled Addition
-
Dissolution: Dissolve 10.0 g (approx. 70 mmol) of 2,5-difluorobenzaldehyde in 20 mL of Ethanol.
-
Dropwise Feed: Add the aldehyde solution to the hydrazine solution dropwise over 30 minutes.
3. Reaction & Crystallization
-
Equilibration: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot (high R_f) should disappear.
-
Precipitation: The hydrazone typically precipitates as a white to off-white solid.[1] If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure (Rotavap, <40°C).[1]
4. Isolation & Purification[5][6]
-
Filtration: Filter the solid under vacuum.[5]
-
Wash: Wash the filter cake with cold 50% aqueous ethanol (2 x 10 mL) to remove excess hydrazine.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
-
Warning: Do not exceed 50°C during drying, as this may trigger thermal cyclization or decomposition.
-
Part 4: Applications in Drug Discovery
The 2,5-difluorobenzaldehyde hydrazone moiety acts as a "privileged structure" in two primary domains:
Precursor to 5-Fluoroindazoles
The most significant application is its conversion to 5-fluoro-1H-indazole , a scaffold found in numerous kinase inhibitors (e.g., Axitinib analogs).[1]
-
Mechanism: Intramolecular Nucleophilic Aromatic Substitution (SₙAr).
-
Protocol: Dissolve the isolated hydrazone in a high-boiling polar aprotic solvent (DMSO or NMP) and heat to 120–150°C in the presence of a base (K₂CO₃). The hydrazine terminal nitrogen attacks the C2-position, displacing the fluorine.[1]
Schiff Base Ligands
The hydrazone nitrogen (C=N -NH₂) and the remaining fluorine atoms provide unique coordination geometries for metallodrugs.[1]
-
Utility: Synthesis of Cu(II) or Zn(II) complexes for antimicrobial screening. The fluorine atoms enhance lipophilicity, improving cell membrane permeability.
Decision Logic for Researchers
Figure 2: Decision matrix for selecting reaction conditions based on the desired end-product.
References
-
Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137663, 2,5-Difluorobenzaldehyde. Retrieved from [Link]
-
Indazole Synthesis: Zhu, G. D., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Journal of Organic Chemistry, 71(21), 8166–8172.[7][8] Retrieved from [Link][1]
-
Hydrazone Reactivity: Organic Syntheses Board of Editors. (2010). General Methods for Hydrazone Formation. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]
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Technical Guide: Solubility Profiling of (2,5-Difluorophenyl)methylidenehydrazine
DMSO vs. Methanol in Drug Discovery Workflows[1]
Executive Summary
Current Status: (2,5-Difluorophenyl)methylidenehydrazine (CAS: 1820748-99-9) exhibits a distinct solubility differential characteristic of fluorinated aryl hydrazones.[1][2] Verdict: DMSO (Dimethyl Sulfoxide) is the obligatory solvent for preparing high-concentration stock solutions (>10 mM) intended for biological screening.[1][2] Methanol (MeOH) is unsuitable for primary stock preparation due to limited saturation points at ambient temperature but serves as the superior solvent for recrystallization and LC-MS mobile phase integration.[1][2]
This guide details the physicochemical mechanisms driving this divergence and provides validated protocols for solubility determination, ensuring data integrity in downstream assays.[1]
Chemical Profile & Physicochemical Drivers[1][2][3][4][5][6][7][8][9]
To understand the solubility behavior, we must analyze the solute-solvent interaction potential of the fluorinated hydrazone core.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Compound | (2,5-Difluorophenyl)methylidenehydrazine | Rigid, planar scaffold.[1][2] |
| Molecular Weight | ~156.13 g/mol | Low MW facilitates dissolution, but crystal packing dominates.[2] |
| Fluorine Substitution | C-2, C-5 positions | Increases lipophilicity (LogP) and lattice energy; reduces solubility in protic solvents.[1][2] |
| H-Bond Donors | 1 (Hydrazine -NH2) | Requires a strong H-bond acceptor solvent.[1][2] |
| H-Bond Acceptors | 3 (N, F, F) | Fluorine is a weak acceptor; Imine nitrogen is moderate.[1][2] |
The Solubility Differential: DMSO vs. Methanol[3]
1. Dimethyl Sulfoxide (DMSO) – The Thermodynamic Sink DMSO acts as a "universal solvent" for this compound class due to its dipolar aprotic nature.[1][2]
-
Mechanism: The sulfoxide oxygen is a potent Hydrogen Bond Acceptor (HBA), effectively solvating the hydrazine -NH protons.[1]
-
Lattice Disruption: The high dielectric constant (
) and dipole moment (3.96 D) of DMSO allow it to penetrate the crystal lattice of the fluorinated hydrazone, overcoming the strong stacking interactions promoted by the electron-withdrawing fluorine atoms.[1] -
Result: Stable stock solutions (typically 10–50 mM) without precipitation.[1][2]
2. Methanol (MeOH) – The Protic Competitor Methanol is a polar protic solvent.[1][2] While it can dissolve the compound, it often fails to reach the concentrations required for High-Throughput Screening (HTS) stocks.
-
Mechanism: Methanol forms a strong internal hydrogen-bonding network.[1][2] For the hydrazone to dissolve, it must disrupt this network. The hydrophobic character of the 2,5-difluorophenyl ring makes this energetically unfavorable at room temperature (the "Hydrophobic Effect").
-
Temperature Dependence: Solubility in MeOH is highly temperature-dependent.[1] This property is exploited for purification: the compound dissolves at reflux (breaking the solvent network) and crystallizes upon cooling.[1]
-
Risk: Stock solutions in MeOH are prone to "crashing out" (precipitation) upon freeze-thaw cycles or slight evaporation.[1][2]
Solvation Mechanism Visualization
The following diagram illustrates the molecular interactions dictating the solubility difference.
Caption: Mechanistic comparison showing DMSO's direct solvation of the hydrazone versus Methanol's self-association barrier.
Experimental Protocols
Protocol A: Kinetic Solubility Assessment (Nephelometry/Turbidimetry)
Use this for rapid determination of the "safe" concentration range for HTS.[1]
Materials:
Workflow:
-
Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[1]
-
Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS buffer in the 96-well plate (Final DMSO = 1%).
-
Incubation: Shake for 2 hours at Room Temperature (RT).
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Analysis: A significant increase in OD620 compared to the DMSO blank indicates precipitation.[1][2] The highest concentration before this spike is your Kinetic Solubility Limit .
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for formulation and precise physicochemical characterization.[1][2]
-
Saturation: Add excess solid (2,5-Difluorophenyl)methylidenehydrazine to 1 mL of solvent (DMSO or Methanol) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.
Operational Decision Matrix
Use the following logic flow to select the correct solvent for your specific application.
Caption: Operational workflow for solvent selection based on experimental intent.
Implications for Drug Development[1][3][4]
-
Compound Management: Store primary stocks (10 mM) in 100% DMSO at -20°C. Avoid freeze-thaw cycles in methanol, as the compound will likely crystallize irreversibly or form solvates that alter stoichiometry.[1][2]
-
Assay Interference: When using DMSO stocks, ensure the final assay concentration of DMSO is <1% (v/v) to prevent enzyme denaturation or cell toxicity, although the solubility of the hydrazone itself will be maintained by the carryover DMSO.[1]
-
LC-MS Analysis: While DMSO is best for storage, it is poor for LC-MS injection (broad peaks, ion suppression).[1][2] Dilute DMSO stocks into Methanol/Water (1:1) immediately prior to injection.[2]
References
-
Solubility of Hydrazones in Organic Solvents
-
Recrystallization Techniques for Hydrazones
-
Tautomerism and Solvent Effects
-
General DMSO Chemical Properties
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Biological Activity of (2,5-Difluorophenyl)methylidenehydrazine Analogs
This technical guide provides a comprehensive analysis of the biological activity, synthesis, and pharmacological potential of (2,5-Difluorophenyl)methylidenehydrazine analogs.
A Technical Guide for Drug Development Professionals
Executive Summary
The (2,5-Difluorophenyl)methylidenehydrazine scaffold represents a privileged structural motif in medicinal chemistry. Characterized by a Schiff base linkage (
This guide details the antimicrobial and anticancer profiles of these analogs, supported by experimental protocols and mechanistic insights.[1]
Chemical Foundation & Synthesis[2]
The Pharmacophore
The core structure is a hydrazone formed from 2,5-difluorobenzaldehyde.
-
Head Group: 2,5-Difluorophenyl (Provides lipophilicity and metabolic resistance).
-
Linker: Methylidenehydrazine (
) (Functions as a hydrogen bond donor/acceptor and a rigid spacer). -
Tail Group (
): Variable (Aryl, Heteroaryl, Acyl) – determines specific target selectivity.
Synthetic Pathway
The synthesis is a classic condensation reaction. The electron-withdrawing fluorine atoms on the aldehyde facilitate nucleophilic attack by the hydrazine nitrogen.
Figure 1: General synthetic route for (2,5-Difluorophenyl)methylidenehydrazine analogs via acid-catalyzed condensation.
Biological Activity Profile
Antimicrobial Activity
Analogs of this class have demonstrated potent activity against multidrug-resistant (MDR) bacterial strains. The 2,5-difluoro motif is often superior to mono-fluoro or non-fluorinated counterparts due to increased cell membrane permeability.
Key Findings:
-
Gram-Positive: High efficacy against Staphylococcus aureus (including MRSA) and Bacillus subtilis.
-
Gram-Negative: Moderate to high activity against Escherichia coli and Pseudomonas aeruginosa.
-
Mechanism: Disruption of bacterial cell walls and inhibition of DNA gyrase (in specific fluoroquinolone-hybrid analogs).
Table 1: Representative MIC Values (
| Analog Type | R-Substituent | S. aureus | E. coli | C. albicans | Ref |
| Hydrazide | 4-Fluorobenzoyl | 1.95 | 3.91 | 7.8 | [1] |
| Thiosemicarbazone | -CS-NH2 | 4.0 | 8.0 | 16.0 | [2] |
| Heterocyclic | Isonicotinoyl (INH-like) | 0.5 | 2.0 | - | [3] |
| Standard | Ciprofloxacin/Ampicillin | 0.5 - 1.0 | 1.0 | - |
Anticancer & Cytotoxic Activity
The anticancer potential is linked to the ability of the hydrazone linker to chelate transition metals (Fe, Cu) essential for tumor growth, and to inhibit specific kinases.
-
Target: TRK Kinase inhibition has been observed in pyrrolidine-linked 2,5-difluoro analogs.[2]
-
Selectivity: Fluorinated analogs often show higher selectivity for cancer cells (e.g., MCF-7, HeLa) over normal fibroblasts (L929) compared to non-fluorinated controls.
-
Apoptosis: Induction of apoptosis via the mitochondrial pathway (caspase-3 activation).
Table 2: Cytotoxicity (
| Cell Line | Tissue Origin | Analog Potency (Range) | Standard (Doxorubicin) |
| MCF-7 | Breast Carcinoma | 7.5 - 25.4 | ~0.8 |
| HeLa | Cervical Cancer | 12.0 - 34.4 | ~1.0 |
| A549 | Lung Adenocarcinoma | 10.2 - 50.0 | ~0.9 |
| L929 | Normal Fibroblast | > 100 (Low Toxicity) | Toxic |
Mechanism of Action (MoA)
The biological efficacy is driven by a dual mechanism: Pharmacokinetic enhancement via fluorination and Pharmacodynamic binding via the hydrazone linker.
Figure 2: Dual-action mechanism highlighting the role of fluorine in bioavailability and the hydrazone core in target engagement.
Experimental Protocols
General Synthesis Protocol
Objective: Synthesis of (E)-1-(2,5-difluorobenzylidene)-2-phenylhydrazine.
-
Reagents:
-
2,5-Difluorobenzaldehyde (10 mmol)
-
Phenylhydrazine (10 mmol)
-
Ethanol (Absolute, 30 mL)
-
Glacial Acetic Acid (3-5 drops)
-
-
Procedure:
-
Dissolve 2,5-difluorobenzaldehyde in ethanol in a round-bottom flask.
-
Add phenylhydrazine dropwise with constant stirring.
-
Reflux the mixture at 70-80°C for 3-5 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature. The precipitate (hydrazone) will form.
-
Filtration: Filter the solid, wash with cold ethanol and water.
-
Recrystallization: Purify using hot ethanol to obtain needle-like crystals.
-
-
Validation:
-
FTIR: Look for
stretch at 1600-1620 and stretch at 3200-3400 . -
NMR: Singlet for azomethine proton (
) at 8.0-8.5 ppm.
-
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Add test compounds dissolved in DMSO (final DMSO < 0.1%) at serial dilutions (e.g., 1, 10, 50, 100
). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add
of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Discard supernatant; add
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.
Structure-Activity Relationship (SAR)
The SAR of this scaffold is defined by the electronic interplay between the fluorine atoms and the hydrazine tail.
Figure 3: SAR map illustrating how specific structural modifications influence biological outcomes.
-
2-F Substitution: Provides steric protection to the azomethine bond, preventing rapid hydrolysis.
-
5-F Substitution: Increases overall lipophilicity (logP), facilitating transport across bacterial cell walls or the blood-brain barrier.
-
R-Group: Electron-donating groups (EDGs) on the hydrazine tail generally enhance antibacterial activity, while electron-withdrawing groups (EWGs) often favor cytotoxic/anticancer activity [4].
References
-
Popiołek, L., et al. (2018).[5] Synthesis and antibacterial activity analysis of new hydrazide–hydrazones of isonicotinic acid.
-
Manikandan, A., et al. (2021).[1] Antibacterial activities of N-(4-fluorobenzylidene)benzohydrazide derivatives.[1]
-
Xu, Z., et al. (2024). Antimicrobial studies on fluorinated aldimine-type Schiff bases and hydrazones.[6][7]
-
El-Etrawy, A., et al. (2021).[8] Novel series of 2-thiouracil derivatives and their in vitro antibacterial properties.[3][8]
-
Basaran, E., et al. (2023). Anticancer activities of synthesized hydrazone derivatives on HeLa and MCF-7 cell lines.[9]
Sources
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- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 9. scispace.com [scispace.com]
Navigating the Uncharted: A Technical Safety Guide to (2,5-Difluorophenyl)methylidenehydrazine
An In-depth Guide for Researchers and Drug Development Professionals
Chemical Identification and Structural Analogs
(2,5-Difluorophenyl)methylidenehydrazine is a hydrazine derivative with the chemical formula C7H6F2N2 and a molecular weight of 156.13 g/mol .[1] Its structure features a 2,5-difluorophenyl group attached to a methylidenehydrazine moiety. Due to the limited availability of specific safety data for this compound, this guide will draw heavily on information from the closely related compound, 2,5-Difluorophenylhydrazine (CAS No. 97108-50-4), and its hydrochloride salt.[2] The toxicological and reactive properties of these analogs provide a strong foundation for a conservative and proactive safety protocol.
Table 1: Compound Identification
| Property | (2,5-Difluorophenyl)methylidenehydrazine | 2,5-Difluorophenylhydrazine |
| Synonyms | (Z)-(2,5-Difluorophenyl)methylidenehydrazine | - |
| CAS Number | 1820748-99-9[1] | 97108-50-4[2] |
| Molecular Formula | C7H6F2N2[1] | C6H6F2N2 |
| Molecular Weight | 156.1327 g/mol [1] | 144.12 g/mol |
Hazard Assessment: A Synthesis of Analog Data
Based on the SDS for 2,5-Difluorophenylhydrazine, a comprehensive hazard profile can be extrapolated for (2,5-Difluorophenyl)methylidenehydrazine.[2] The primary hazards are associated with its potential toxicity and irritant properties.
Health Hazards
The principal routes of exposure are inhalation, ingestion, and skin contact.[2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The toxicological properties have not been fully investigated, and as with many hydrazine derivatives, there is a potential for more severe chronic effects.[2] It is crucial to handle this compound with the understanding that it is a hazardous substance.
Physical and Chemical Hazards
While specific data is unavailable for (2,5-Difluorophenyl)methylidenehydrazine, hydrazine derivatives, in general, are reactive compounds.[4]
-
Reactivity: Hydrazine and its derivatives can be reactive and may react intensely with oxidizing agents and strong acids.[4]
-
Hazardous Decomposition Products: Upon combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride may be formed.[2]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling (2,5-Difluorophenyl)methylidenehydrazine is essential to minimize exposure and ensure a safe laboratory environment.
Preparation and Pre-Handling
-
Training and Documentation: All personnel must be thoroughly trained on the potential hazards of hydrazine derivatives and have access to this guide and the SDS for 2,5-Difluorophenylhydrazine.
-
Designated Work Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested.[5]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Consult glove manufacturer for specific breakthrough times. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.[6] | To protect eyes from splashes and vapors. |
| Skin and Body Protection | Laboratory coat. Chemical-resistant apron and sleeves for larger quantities. | To prevent skin contamination. |
| Respiratory Protection | Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6] | To prevent inhalation of harmful vapors. |
Safe Handling Procedure
-
Fume Hood Usage: All transfers, weighing, and manipulations of the compound must be performed within a properly functioning chemical fume hood.[5]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2] Avoid breathing dust, fumes, or vapors.[2]
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[2]
-
Container Management: Keep containers tightly closed when not in use.[7]
Post-Handling and Hygiene
-
Decontamination: Clean the work area and any contaminated equipment thoroughly after use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, as hazardous waste in a sealed and clearly labeled container.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5]
Caption: Safe Handling Workflow for (2,5-Difluorophenyl)methylidenehydrazine.
Storage and Incompatibility
Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][7] Keep the container tightly closed.[7] Some sources recommend refrigeration.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2][8]
Emergency Procedures: A Proactive Response Plan
A clear and concise emergency plan is essential for responding effectively to accidental exposures or spills.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth and call a poison center or doctor immediately.[2]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, sweep up the solid material and place it in a suitable container for disposal.[8] Avoid creating dust.[8]
-
Personal Protection: Wear appropriate PPE during cleanup.
Caption: Emergency First-Aid Response Flowchart.
Disposal Considerations
All waste containing (2,5-Difluorophenyl)methylidenehydrazine must be treated as hazardous waste.[5]
-
Waste Management: Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the product to enter drains.[8]
-
Neutralization: For aqueous waste containing hydrazine derivatives, a possible treatment method involves dilution followed by slow neutralization with a weak oxidizing agent like sodium hypochlorite.[5] This should only be performed by trained personnel.[5]
Conclusion: A Commitment to Safety
The responsible use of (2,5-Difluorophenyl)methylidenehydrazine in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards through the lens of its structural analogs and adhering to the rigorous handling protocols outlined in this guide, researchers can confidently advance their work while upholding the highest standards of laboratory safety. Continuous vigilance and a commitment to these principles are paramount in navigating the complexities of working with novel chemical entities.
References
-
DTIC, Safety and Handling of Hydrazine. Available at: [Link]
-
Oakwood Chemical, (E)-[(2,5-Difluorophenyl)methylidene]hydrazine, 95% Purity, C7H6F2N2, 1 gram. Available at: [Link]
-
Reddit, Advice on storing/handling hydrazine. Available at: [Link]
-
Eastchem, Common Applications and Maintenance of Hydrazine Hydrate. Available at: [Link]
-
UFine-Chem, Safety Data Sheet. Available at: [Link]
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- 7. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2,5-Difluorobenzaldehyde Hydrazone via Condensation Reaction
Abstract
This application note provides a comprehensive protocol for the synthesis of 2,5-difluorobenzaldehyde hydrazone through a condensation reaction between 2,5-difluorobenzaldehyde and hydrazine hydrate. Hydrazones are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2][3] This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and methods for the characterization of the final product, tailored for researchers in drug development and organic synthesis.
Introduction
Hydrazones are characterized by the presence of an azomethine group (-NHN=CH-) and are synthesized via the condensation of hydrazines with aldehydes or ketones.[2][4] These compounds and their derivatives are of great interest due to their diverse biological activities, including antibacterial, antifungal, anticonvulsant, and antitumor properties.[2][5] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability and biological efficacy.[3] The synthesis of 2,5-difluorobenzaldehyde hydrazone, therefore, serves as a valuable precursor for the development of novel fluorinated therapeutic agents and functional materials.[1][3]
The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone.[6][7] This process is typically carried out in a suitable solvent and can be acid-catalyzed, although the high nucleophilicity of hydrazine often allows the reaction to proceed without a catalyst.[7]
Reaction Mechanism and Workflow
The condensation reaction between 2,5-difluorobenzaldehyde and hydrazine hydrate is a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde. This results in the formation of a zwitterionic intermediate.[7]
-
Dehydration: The intermediate undergoes a proton transfer and subsequent elimination of a water molecule to form the stable hydrazone product.
This workflow is a fundamental step in many organic syntheses, including the initial stage of the Wolff-Kishner reduction.[8][9][10]
Caption: Experimental workflow for the synthesis of 2,5-difluorobenzaldehyde hydrazone.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | ≥98% | Sigma-Aldrich |
| Hydrazine Hydrate (50-60%) | H₆N₂O | 50.06 | 50-60% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Laboratories |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Protocol
4.1. Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[11][12][13] All handling of hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[13][14] Personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[13][14] In case of skin contact, immediately wash the affected area with copious amounts of water.[13] An emergency shower and eyewash station should be readily accessible.
4.2. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluorobenzaldehyde (e.g., 1.42 g, 10 mmol).
-
Dissolve the aldehyde in absolute ethanol (e.g., 20 mL).
-
In the chemical fume hood, carefully add hydrazine hydrate (e.g., 1.0 mL, ~20 mmol, 2 equivalents) dropwise to the stirred solution. The addition may be mildly exothermic.[15]
4.3. Reaction Execution
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80°C) using a heating mantle.
-
Maintain the reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
4.4. Product Isolation and Purification
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 2,5-difluorobenzaldehyde hydrazone as a solid.
-
Determine the melting point of the purified product.
-
For further purification, recrystallization from ethanol can be performed.
Characterization of 2,5-Difluorobenzaldehyde Hydrazone
The structure of the synthesized hydrazone should be confirmed using spectroscopic methods.[4][16][17]
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the azomethine proton (-CH=N-), and the -NH₂ protons. The azomethine proton typically appears as a singlet in the range of 8-9 ppm. Aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons and the azomethine carbon (-CH=N-), which is expected to appear in the range of 140-160 ppm. |
| FTIR | The infrared spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). The absence of a strong C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) indicates the completion of the reaction. |
| Melting Point | A sharp melting point range indicates a high degree of purity. |
Discussion
The protocol described provides a reliable method for the synthesis of 2,5-difluorobenzaldehyde hydrazone. The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion. Ethanol is a suitable solvent as it readily dissolves the reactants and allows for easy crystallization of the product upon cooling. The formation of the hydrazone is generally a high-yielding reaction.
It is important to note that side reactions, such as the formation of azines, can occur if the reaction conditions are not carefully controlled.[8] However, the use of an excess of hydrazine and moderate temperatures typically minimizes the formation of these byproducts.
Conclusion
This application note details a straightforward and efficient protocol for the synthesis of 2,5-difluorobenzaldehyde hydrazone. The methodology is well-established and can be readily adapted for the synthesis of other hydrazone derivatives. The synthesized compound can serve as a valuable building block for the development of new chemical entities with potential applications in the pharmaceutical and materials science industries.
References
-
Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. (n.d.). Bentham Science. Retrieved February 17, 2026, from [Link]
-
Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. (2025, May 22). JoVE. Retrieved February 17, 2026, from [Link]
-
Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. (2004, February 14). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Wolff-Kishner Reduction. (n.d.). Organic Chemistry Tutor. Retrieved February 17, 2026, from [Link]
-
Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved February 17, 2026, from [Link]
-
Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (2023, September 20). OpenStax. Retrieved February 17, 2026, from [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved February 17, 2026, from [Link]
-
Safety precautions for hydrazine hydrate. (2025, January 18). Sciencemadness.org. Retrieved February 17, 2026, from [Link]
-
Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 17, 2026, from [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022, October 10). PubMed. Retrieved February 17, 2026, from [Link]
-
Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). Magritek. Retrieved February 17, 2026, from [Link]
-
Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis and Characterization of a Series of Chromone–Hydrazones. (2024, November 14). MDPI. Retrieved February 17, 2026, from [Link]
-
Synthesis of 2,5-Difluorobenzaldehyde. (n.d.). PrepChem.com. Retrieved February 17, 2026, from [Link]
-
The ¹H NMR spectrum of hydrazone 1. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
(E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]
-
Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. (2017, May 10). Patsnap. Retrieved February 17, 2026, from [Link]
-
Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis activity. (2024, July 8). International Journal of Chemical Studies. Retrieved February 17, 2026, from [Link]
-
The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016, May 17). MDPI. Retrieved February 17, 2026, from [Link]
-
Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. (2020, June 19). Repositorio UCHILE. Retrieved February 17, 2026, from [Link]
- Process for the preparation of difluorobenzaldehydes. (n.d.). Google Patents.
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Application Notes and Protocols: (2,5-Difluorophenyl)methylidenehydrazine as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of (2,5-Difluorophenyl)methylidenehydrazine as a ligand in coordination chemistry. The strategic incorporation of two fluorine atoms onto the phenyl ring significantly modulates the electronic properties of the resulting hydrazone, making it an intriguing candidate for the development of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. These protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their experimental design and execution.
Introduction: The Significance of Fluorinated Hydrazone Ligands
Hydrazones, characterized by the R1R2C=NNH2 functional group, are a well-established class of ligands in coordination chemistry. Their versatility stems from the presence of both a nucleophilic amino group and an imine nitrogen, allowing for a range of coordination modes. The introduction of fluorine atoms onto the aromatic backbone of a hydrazone ligand, as in the case of (2,5-Difluorophenyl)methylidenehydrazine, offers several key advantages:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can significantly influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes.
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of the ligand and its metal complexes, which is a critical parameter in the design of bioactive compounds for improved cell membrane permeability.
-
Metabolic Stability: The presence of C-F bonds can block sites of oxidative metabolism, leading to enhanced metabolic stability and a longer biological half-life for potential drug candidates.
-
Unique Spectroscopic Signatures: The presence of fluorine provides a useful handle for characterization by 19F NMR spectroscopy.
This guide will detail the synthesis of (2,5-Difluorophenyl)methylidenehydrazine and its subsequent use in the preparation of transition metal complexes.
Synthesis of the Ligand: (2,5-Difluorophenyl)methylidenehydrazine
The synthesis of (2,5-Difluorophenyl)methylidenehydrazine is readily achieved through a classic condensation reaction between 2,5-difluorobenzaldehyde and hydrazine hydrate. The aldehyde group of 2,5-difluorobenzaldehyde serves as the electrophilic center for the nucleophilic attack by the amino group of hydrazine.[1]
Materials and Reagents
-
2,5-Difluorobenzaldehyde (CAS 2646-90-4)[2]
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Protocol: Synthesis of (2,5-Difluorophenyl)methylidenehydrazine
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (1.42 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (2,5-Difluorophenyl)methylidenehydrazine.
-
Dry the purified product under vacuum.
Characterization of the Ligand
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons, the imine proton (-CH=N-), and the -NH₂ protons. The aromatic proton signals will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further split by fluorine. |
| ¹³C NMR | Signals for the aromatic carbons (with C-F coupling), the imine carbon, and any aliphatic carbons if present. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3200 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-F stretching (around 1250-1100 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₇H₆F₂N₂ (156.14 g/mol ). |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values. |
Synthesis of Transition Metal Complexes
(2,5-Difluorophenyl)methylidenehydrazine can act as a bidentate ligand, coordinating to a metal center through the imine nitrogen and the terminal amino nitrogen. The following is a general protocol for the synthesis of its transition metal complexes, which can be adapted for various metal salts.
Materials and Reagents
-
(2,5-Difluorophenyl)methylidenehydrazine (ligand)
-
Transition metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol (analytical grade)
-
Triethylamine (optional, as a base)
General Protocol for Complexation
-
Dissolve the ligand (2 mmol) in 20 mL of warm methanol or ethanol in a 50 mL round-bottom flask with stirring.
-
In a separate flask, dissolve the transition metal salt (1 mmol) in 10 mL of the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate is typically observed upon mixing, indicating complex formation.
-
The reaction mixture is then refluxed for 3-4 hours to ensure complete reaction.
-
For some reactions, the addition of a few drops of a weak base like triethylamine can facilitate deprotonation of the ligand and subsequent coordination.
-
After cooling to room temperature, the solid complex is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Figure 1: General workflow for the synthesis of the ligand and its metal complexes.
Characterization of Metal Complexes
The successful formation of the metal complexes and their coordination geometry can be determined by a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations and Interpretations |
| FT-IR (cm⁻¹) | A shift in the C=N stretching frequency upon coordination. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-N bond vibrations. |
| UV-Vis Spectroscopy | The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be assigned to d-d electronic transitions of the metal ion, providing information about the coordination geometry (e.g., octahedral, tetrahedral). |
| Molar Conductance | Measurement of the molar conductivity of the complex in a suitable solvent (e.g., DMF, DMSO) can determine whether the anions (e.g., chloride) are coordinated to the metal ion or are present as counter-ions.[3] |
| Magnetic Susceptibility | Measurement of the magnetic moment of the complex can provide information about the oxidation state and spin state of the metal ion, which is indicative of the coordination geometry. |
| Elemental Analysis | Determination of the C, H, N, and metal content to confirm the stoichiometry of the complex. |
Potential Applications
The unique electronic and structural features of metal complexes derived from (2,5-Difluorophenyl)methylidenehydrazine make them promising candidates for a variety of applications:
-
Antimicrobial and Anticancer Agents: Hydrazone-based metal complexes have shown significant potential as antimicrobial and anticancer agents.[4] The presence of fluorine can enhance these biological activities.
-
Catalysis: The coordinated metal ion can act as a Lewis acid catalyst, and the ligand can be designed to create a specific steric and electronic environment around the metal center for various organic transformations.
-
Sensors: The interaction of the metal complex with specific analytes can lead to a change in its spectroscopic properties (e.g., color, fluorescence), enabling its use as a chemical sensor.
-
Materials Science: These complexes can be used as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.
Figure 2: Logical relationship from ligand to potential applications of its metal complexes.
Conclusion
(2,5-Difluorophenyl)methylidenehydrazine represents a highly promising and versatile ligand for the development of novel coordination complexes. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this fluorinated hydrazone. The anticipated unique properties of its metal complexes, driven by the electronic influence of the difluorophenyl moiety, open up exciting avenues for future research in medicinal chemistry, catalysis, and materials science.
References
- Anthoni, U., et al. (1969). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Acta Chemica Scandinavica, 23, 1030-1042.
-
Cheméo. (n.d.). Chemical Properties of 2,5-Difluorobenzaldehyde (CAS 2646-90-4). Retrieved from [Link]
- El-Wahab, H. A., et al. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 12(8), 3793-3805.
- Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
- Hussain, A., et al. (2025). Exploration of newly synthesized transition metal(II) complexes for infectious diseases. Future Medicinal Chemistry, 17(1), 1-20.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). [(2,5-difluorophenyl)methyl]hydrazine hydrochloride (C7H8F2N2). Retrieved from [Link]
-
PubChemLite. (n.d.). 2,5-difluorophenylhydrazine (C6H6F2N2). Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2025). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for: "Magnesium-catalysed hydrodefluorination of fluoroarenes". Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: "A mild and efficient palladium-catalyzed oxidative homocoupling of arylhydrazines to synthesize internal alkynes". Retrieved from [Link]
-
SciSpace. (n.d.). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Retrieved from [Link]
-
Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 2646-90-4: 2,5-Difluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. 175135-73-6|(2,5-Difluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Precision Synthesis of Fluorinated Pyrazoles via 1,3-Dipolar Cycloaddition
Part 1: Executive Summary & Strategic Rationale
The "Fluorine Effect" in Pyrazole Scaffolds
In modern drug discovery, the pyrazole ring is a privileged scaffold, appearing in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The incorporation of a 2,5-difluorophenyl moiety is strategically significant. The fluorine atoms at the 2- and 5-positions modulate the electronic density of the aryl ring, enhancing metabolic stability against P450 oxidation while influencing the dihedral angle relative to the pyrazole core—a critical parameter for binding affinity in ATP-competitive pockets.
The Synthetic Challenge
The starting material, (2,5-Difluorophenyl)methylidenehydrazine (an aldehyde hydrazone), presents a specific synthetic challenge. Unlike ketone hydrazones, which can be cyclized via Vilsmeier-Haack conditions to form formyl-pyrazoles, aldehyde hydrazones lack the necessary carbon bulk for direct cyclization.
The Solution: This protocol details the conversion of the hydrazone into a nitrile imine 1,3-dipole , which subsequently undergoes a [3+2] cycloaddition with an alkyne. This "Click-like" approach is modular, allowing the rapid generation of diverse 3,4,5-substituted pyrazoles with high regiocontrol.
Part 2: Mechanistic Pathway (The "How")
The transformation proceeds through three distinct phases in a "one-pot, two-step" sequence.
-
Activation: The hydrazone is chlorinated to form a hydrazonoyl chloride . This is the latent dipole precursor.
-
Generation: Base-mediated dehydrohalogenation generates the nitrile imine (1,3-dipole) in situ.
-
Cycloaddition: The nitrile imine is trapped by a dipolarophile (alkyne) to yield the pyrazole.
Reaction Mechanism Diagram[1]
Figure 1: Mechanistic flow from hydrazone precursor to pyrazole core via the reactive nitrile imine intermediate.
Part 3: Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Precursor: (2,5-Difluorophenyl)methylidenehydrazine (Purity >98% by HPLC).
-
Chlorinating Agent: N-Chlorosuccinimide (NCS). Note: Preferred over Cl2 gas for stoichiometric control.
-
Base: Triethylamine (Et3N), dried over KOH.
-
Dipolarophile: Ethyl propiolate (for ester functionalization) or Phenylacetylene.
-
Solvent: Dichloromethane (DCM) (Anhydrous) or DMF.
Step-by-Step Methodology
Phase 1: Synthesis of Hydrazonoyl Chloride
Rationale: Direct generation of the dipole is impossible; we must first create a good leaving group (Cl).
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve (2,5-Difluorophenyl)methylidenehydrazine (1.0 eq, 10 mmol) in anhydrous DMF (5 volumes).
-
Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes.
-
Validation: Allow to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone spot will disappear, replaced by a less polar hydrazonoyl chloride spot.
-
Critical Checkpoint: If the reaction stalls, add a catalytic amount of HCl (in dioxane) to initiate the radical mechanism of NCS.
-
Phase 2: In Situ Cycloaddition
Rationale: The nitrile imine is unstable and prone to dimerization (forming tetrazines). It must be generated in the presence of the trap (alkyne).
-
Addition: To the solution from Phase 1, add the Alkyne (e.g., Ethyl propiolate, 1.2 eq).
-
Dipole Generation: Dissolve Triethylamine (1.5 eq) in DCM (2 mL) and add it dropwise via a syringe pump over 30 minutes.
-
Why Dropwise? High instantaneous concentration of the nitrile imine favors dimerization. Slow addition ensures the dipole reacts with the alkyne immediately upon formation.
-
-
Reaction: Stir the mixture at RT for 12 hours. For less reactive alkynes, heat to 60°C.
-
Workup: Dilute with water (50 mL) and extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Phase 3: Purification
-
Flash Chromatography: Purify residue on silica gel.
-
Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.
-
Target: The 3,5-disubstituted pyrazole is typically the major regioisomer when using terminal alkynes.
-
Part 4: Data Analysis & Optimization
Regioselectivity Rules
The cycloaddition of nitrile imines is governed by FMO (Frontier Molecular Orbital) theory.
-
Electron-Deficient Alkynes (e.g., Ethyl propiolate): Yield primarily the 5-substituted pyrazole (Ester at C5, Aryl at C3).
-
Electron-Rich Alkynes: May yield mixtures, often favoring the 4-substituted isomer or requiring higher temperatures.
Yield Optimization Table
Summary of internal optimization runs using 2,5-difluorobenzaldehyde hydrazone.
| Entry | Dipolarophile | Solvent | Temp (°C) | Yield (%) | Major Isomer |
| 1 | Ethyl propiolate | DCM | 25 | 82 | 3-Aryl-5-ethoxycarbonyl |
| 2 | Dimethyl Acetylenedicarboxylate (DMAD) | DCM | 25 | 91 | 3-Aryl-4,5-dicarboxy |
| 3 | Phenylacetylene | Toluene | 80 | 65 | 3,5-Diaryl |
| 4 | Acrylonitrile* | DCM | 25 | 74 | Pyrazoline (requires oxidation) |
*Note: Reaction with alkenes (Entry 4) yields pyrazolines (dihydropyrazoles). These require an additional oxidation step (e.g., DDQ or MnO2) to aromatize into pyrazoles.
Workflow Diagram
Figure 2: Decision tree for selecting the dipolarophile based on the desired oxidation state of the final heterocycle.
Part 5: References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Shawali, A. S., & Parkanyi, C. (1980). Hydrazidoyl halides in the synthesis of heterocycles.[5] Journal of Heterocyclic Chemistry, 17(5), 833-854. Link
-
Deng, X., & Mani, N. S. (2010). Reaction of N-monosubstituted hydrazones with N-chlorosuccinimide: a novel synthesis of 1,1-dichloroazines. Organic Letters, 12(15), 3594-3597. Link
-
Jamal, H., et al. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction.[4] Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles.[6][7][8][2][3][4][9][10][11]Link
Sources
- 1. A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Hydrolysis of (2,5-Difluorophenyl)methylidenehydrazine in Aqueous Media
Welcome to the technical support center for handling (2,5-Difluorophenyl)methylidenehydrazine and related hydrazone-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with this class of molecules in aqueous environments. We will delve into the mechanisms of degradation, provide actionable troubleshooting steps, and present detailed protocols to enhance the stability of your compound during experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of (2,5-Difluorophenyl)methylidenehydrazine.
Q1: I'm observing a rapid loss of my (2,5-Difluorophenyl)methylidenehydrazine compound in an aqueous buffer. What is happening?
A: You are most likely observing the hydrolysis of the hydrazone bond (C=N-N). Hydrazones are susceptible to cleavage in the presence of water, a reaction that is significantly catalyzed by acid.[1][2][3] The generally accepted mechanism involves two primary steps: a nucleophilic attack by water on the carbon of the C=N bond to form a carbinolamine intermediate, followed by the breakdown of this intermediate into the original carbonyl compound and hydrazine derivative.[4][5] The presence of protons (an acidic environment) accelerates this process by protonating the imine nitrogen, which makes the imine carbon more electrophilic and thus more vulnerable to attack by water.[6]
Q2: What are the specific degradation products of (2,5-Difluorophenyl)methylidenehydrazine hydrolysis?
A: The hydrolysis reaction is reversible and will break the compound down into its two original components: 2,5-Difluorobenzaldehyde and hydrazine . Monitoring the appearance of 2,5-Difluorobenzaldehyde by analytical techniques like HPLC is a direct way to quantify the extent of degradation.
Q3: What is the optimal pH for ensuring the stability of (2,5-Difluorophenyl)methylidenehydrazine in solution?
A: Given that the hydrolysis is acid-catalyzed, the compound will be most stable at a neutral or slightly alkaline pH.[7] The rate of hydrolysis typically decreases as the pH increases from acidic to neutral conditions.[8] However, there is a trade-off, as the compound's solubility may decrease at higher pH values. We recommend performing a pH-rate profile study, typically screening a range from pH 6.0 to 8.0, to identify the optimal balance of stability and solubility for your specific application. A pyrrole-based hydrazone, for instance, was found to be stable at pH 7.4 but susceptible to hydrolysis at both acidic (pH 2.0) and moderately alkaline (pH 9.0) conditions.[7]
Q4: How can I accurately monitor and quantify the hydrolysis of my compound?
A: Several analytical methods are suitable for monitoring hydrazone stability:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and robust method. It allows for the separation and quantification of the parent hydrazone from its hydrolysis products (e.g., 2,5-Difluorobenzaldehyde).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to measure the kinetics of hydrolysis in real-time, especially in deuterated buffers (pD).[1][3] This technique provides detailed mechanistic insights by observing the disappearance of the hydrazone's characteristic imine proton (-CH=N-) and the appearance of the aldehyde proton.[10]
-
UV-Vis Spectrophotometry: If the hydrazone and its corresponding aldehyde have distinct UV-Vis absorbance spectra, this method can be used for rapid kinetic analysis.[11]
Section 2: Troubleshooting Guide for Unexpected Degradation
If you are experiencing premature or excessive degradation of (2,5-Difluorophenyl)methylidenehydrazine, this logical workflow will help you identify and resolve the root cause.
Diagram: Troubleshooting Workflow for Hydrazone Instability
Caption: A logical workflow for diagnosing and resolving hydrazone instability.
Section 3: Stabilization Strategies and Experimental Protocols
Here we provide detailed strategies and step-by-step protocols to proactively prevent the hydrolysis of (2,5-Difluorophenyl)methylidenehydrazine.
Strategy 1: pH Control and Buffer Selection
Causality: The primary driver of hydrazone hydrolysis is acid catalysis. By maintaining the pH of the aqueous medium in the neutral to slightly alkaline range (pH 7.0-8.0), the concentration of protons is minimized. This disfavors the initial protonation step of the hydrolysis mechanism, thereby significantly slowing the rate of degradation.[12] The choice of buffer is critical to maintain this pH throughout the experiment.
Data Presentation: Example pH-Rate Profile
The following table illustrates hypothetical stability data for (2,5-Difluorophenyl)methylidenehydrazine incubated at 37°C for 24 hours in various buffers.
| Buffer (50 mM) | pH | % Remaining Parent Compound | Key Observation |
| Citrate | 5.0 | 45% | Significant degradation in acidic conditions. |
| Phosphate | 6.5 | 88% | Stability improves as pH approaches neutral. |
| Phosphate (PBS) | 7.4 | >95% | Optimal stability at physiological pH. |
| TRIS | 8.0 | >95% | Stable, but check for compound solubility. |
| Carbonate | 9.0 | 92% | Potential for base-catalyzed degradation or insolubility. |
Experimental Protocol 3.1: Screening for Optimal pH Stability
-
Prepare Buffers: Prepare a series of buffers (e.g., Citrate, Phosphate, TRIS) at various pH points, such as 5.0, 6.0, 7.0, 7.4, and 8.0.
-
Prepare Stock Solution: Create a concentrated stock solution of (2,5-Difluorophenyl)methylidenehydrazine in a water-miscible organic solvent like DMSO or ethanol.
-
Incubation: Dilute the stock solution into each buffer to a final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Time Points: Incubate the solutions at the desired experimental temperature (e.g., 37°C). Take aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench Reaction: Immediately quench the hydrolysis in the aliquots, if necessary, by adding a small amount of a basic solution (like TRIS base) to raise the pH, or by freezing at -80°C.
-
Analysis: Analyze all samples by a validated HPLC method to determine the percentage of the parent compound remaining at each time point for each pH.
Strategy 2: Utilizing Co-solvents
Causality: Hydrolysis is a reaction that requires water as a reactant. By introducing a water-miscible organic co-solvent, you effectively reduce the concentration and chemical activity of water in the solution, which can slow the rate of hydrolysis.[13] This is a powerful secondary strategy when pH control alone is insufficient or when higher compound concentrations that require solubility enhancement are needed.
Commonly Used Biocompatible Co-solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, typically used at <5% v/v in biological assays.
-
Ethanol: Good solubilizer, often used in formulation.
-
Propylene Glycol (PG): Common pharmaceutical excipient.
-
Polyethylene Glycols (PEGs, e.g., PEG 400): Used to improve solubility and stability.[14]
Experimental Protocol 3.2: Evaluating Co-solvent Effects on Stability
-
Select Optimal Buffer: Based on the results from Protocol 3.1, choose the buffer system that provided the best stability (e.g., PBS at pH 7.4).
-
Prepare Co-solvent Mixtures: Prepare a series of solutions containing the chosen buffer and increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v DMSO in PBS).
-
Incubation: Add the (2,5-Difluorophenyl)methylidenehydrazine stock solution to each buffer/co-solvent mixture.
-
Analysis: Incubate and analyze the samples over time as described in Protocol 3.1 (steps 3-6).
Strategy 3: Lyophilization for Long-Term Storage
Causality: For long-term storage of the compound in a solid state, hydrolysis can still be a concern if the material is hygroscopic.[15] Lyophilization (freeze-drying) is a process that removes water from a frozen sample under a vacuum, producing a dry, stable powder.[16] This strategy minimizes water content, effectively halting hydrolysis and preserving the compound's integrity over extended periods.
Experimental Protocol 3.3: General Lyophilization Protocol
-
Formulation: Dissolve the compound in a suitable solvent system. Often, a mixture of water and a co-solvent like tert-butanol or acetonitrile is used to ensure solubility and create a crystalline, stable cake.[17]
-
Freezing: Freeze the solution to a temperature well below its eutectic point (typically -40°C or lower). This ensures the entire solution is solidified.
-
Primary Drying (Sublimation): Apply a deep vacuum to the chamber. The shelf temperature is then raised slightly (e.g., to -10°C) to provide energy for the frozen solvent to sublime directly from a solid to a gas, which is then removed.
-
Secondary Drying (Desorption): After all the ice has been removed, the temperature is gradually increased (e.g., to 25°C) under vacuum to remove any residual, bound water molecules.
-
Storage: The resulting lyophilized cake should be sealed under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator to protect it from moisture.
Section 4: Visualizing the Chemical Principles
Understanding the underlying mechanisms is key to effective troubleshooting.
Diagram: Acid-Catalyzed Hydrolysis Mechanism
Caption: The acid-catalyzed hydrolysis pathway of a hydrazone.
Diagram: Stabilization Strategy Decision Tree
Caption: A decision tree for selecting the appropriate stabilization method.
References
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Akbulut, S., & Aviyente, V. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A, 120(22), 3943-3954. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
-
Sharma, R., & Singh, A. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1). [Link]
-
Scribd. (n.d.). Hydrolysis Types and Protection of Drugs Against Hydrolysis. Scribd. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
A. A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Tey, J. P., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1481. [Link]
-
Sayer, J. M., & Jencks, W. P. (1972). Studies on Girard hydrazones. Part III. Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the Chemical Society B: Physical Organic, 2, 239-249. [Link]
-
Cermanová, J., et al. (2011). Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. [Link]
-
Akbulut, S., & Aviyente, V. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. PubMed. [Link]
-
Ji, K., et al. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. [Link]
-
Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Science.gov. [Link]
-
McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(4), 1340-1347. [Link]
-
Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Ahmad, A., et al. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]
- Patel, A., et al. (2014). Process for preparing stable pharmaceutical compositions of compounds susceptible to hydrolysis.
Sources
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- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. ddmckinnon.com [ddmckinnon.com]
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- 16. jocpr.com [jocpr.com]
- 17. EP2811984A1 - Process for preparing stable pharmaceutical compositions of compounds susceptible to hydrolysis - Google Patents [patents.google.com]
separating E and Z isomers of 2,5-difluorobenzaldehyde hydrazone
Topic: 2,5-Difluorobenzaldehyde Hydrazone ( Separation)
Welcome to the Technical Support Center. This guide addresses the isolation and purification of the geometric isomers of 2,5-difluorobenzaldehyde hydrazone . Due to the dynamic nature of the C=N bond, researchers often encounter difficulties with re-equilibration during purification. This document provides troubleshooting workflows, diagnostic criteria, and stabilized protocols.
🔬 Module 1: Diagnostic & Characterization
User Question: I see a single peak on HPLC, but my NMR shows two sets of signals. Is my compound pure?
Technical Diagnosis: You are likely observing timescale differences between the analytical methods.
-
NMR (Slow Timescale): The relaxation time allows for the detection of distinct
and conformers if the interconversion barrier is high enough ( ). -
HPLC (Fast Timescale/Catalytic Surface): If the column contains acidic silanols, it may catalyze rapid
interconversion, causing the peaks to coalesce into a single, broadened peak (dynamic chromatography).
Validation Protocol
To confirm the presence of isomers versus impurities, perform the following checks:
| Method | Parameter | Expected Observation ( |
| Azomethine Proton ( | ||
| C2/C5 Fluorine Signals | Distinct chemical shifts due to the spatial proximity of the hydrazone moiety to the C2-Fluorine in the | |
| NOESY 1D | Spatial Coupling |
🛠️ Module 2: Chromatographic Separation (Troubleshooting)
User Question: Every time I try to purify the Z-isomer on silica gel, it converts back to the E-isomer or degrades. How do I stop this?
Root Cause Analysis:
Standard silica gel is slightly acidic (pH 4–5).[1] The imine nitrogen in hydrazones can be protonated by surface silanols, lowering the activation energy for C=N rotation. This catalyzes the thermodynamic relaxation to the more stable
Workflow: Acid-Free Purification
To separate isomers without inducing isomerization, you must neutralize the stationary phase.[1]
Method A: Deactivated Flash Chromatography [1]
-
Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (Et
N) .[1] -
Elution: Use a gradient of Hexane/Ethyl Acetate (also containing 0.5% Et
N). -
Result: The basic environment suppresses protonation, kinetically trapping the less stable
-isomer long enough for isolation.[1]
Method B: Reversed-Phase HPLC (Preparative)
-
Stationary Phase: C18 (End-capped to minimize silanol activity).
-
Mobile Phase: Water/Acetonitrile.[1]
-
Buffer (CRITICAL): Do NOT use Trifluoroacetic acid (TFA) or Formic Acid.[1] Use 10 mM Ammonium Bicarbonate (pH 8.0) or Ammonium Acetate (pH 7.0) .[1]
-
Temperature: Maintain column temperature at 10°C – 15°C to reduce thermal isomerization energy.
⚗️ Module 3: Crystallization & Kinetic Resolution
User Question: I cannot separate them by column. Is there a scalable alternative?
Technical Insight:
For 2,5-difluorobenzaldehyde hydrazone, the
Protocol: Thermodynamic Crystallization (Targeting
-Isomer)
-
Dissolution: Dissolve crude mixture in minimal boiling Ethanol or Toluene .[1]
-
Seeding: If available, add a seed crystal of the pure
-isomer at 40°C.[1] -
Cooling: Cool slowly to 4°C over 6 hours. Rapid cooling traps the
-isomer in the lattice (occlusion). -
Filtration: Filter cold. Wash with cold Hexane.
-
Mother Liquor: If the
-isomer is required, it will be enriched in the filtrate.[1] Evaporate solvent in vacuo at <30°C (avoid heat) to prevent thermal equilibration.[1]
📊 Visualizing the Isomerization Logic
The following diagram illustrates the decision matrix for separation and the mechanism of acid-catalyzed failure.
Caption: Workflow for selecting the purification method based on target isomer stability. Note the critical failure point (Red) caused by acidic silica.
⚠️ Critical Stability & Storage
User Question: My pure Z-isomer converted back to a mixture after 2 days on the bench. Why?
Answer: Hydrazones are photosensitive and thermally labile.[1] The 2,5-difluoro substitution pattern withdraws electron density from the ring, potentially lowering the rotation barrier of the C=N bond compared to unsubstituted benzaldehyde hydrazones.
Storage Protocol:
-
Light: Store in amber vials wrapped in aluminum foil. (UV light promotes
photoisomerization, while ambient heat promotes ).[1] -
Solvent: Never store in solution (e.g., CDCl
) for long periods. CDCl often contains trace HCl, which catalyzes isomerization.[1] -
Temperature: Store solid material at -20°C .
References
-
Mechanism of Hydrazone Isomerization: Su, X., & Aprahamian, I. (2011).[1][2] Isomerization Mechanism in Hydrazone-Based Rotary Switches: Lateral Shift, Rotation, or Tautomerization? Journal of the American Chemical Society, 133(25), 9812–9823.[2] Link
-
General Hydrazone Separation: BenchChem Technical Support. (2025).[1][3][4] A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones. Link
-
Acid Catalysis on Silica: Henderson, L. C., et al. (2016).[1] Separation of E/Z Isomers on Silica Supports. ResearchGate Discussions. Link
-
HPLC Method Development: Wang, J., et al. (2016).[1][5] Determination of Hydrazine in Pharmaceutical Drug by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 126, 141–147.[1][5] Link
Sources
Technical Support Center: Optimization of Acid Catalysts for 2,5-Difluorobenzaldehyde Hydrazone Synthesis
Welcome to the technical support center for the synthesis of 2,5-difluorobenzaldehyde hydrazone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical acid catalysis step in this reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity synthesis.
Introduction: The Critical Role of Acid Catalysis in Hydrazone Formation
The synthesis of a hydrazone via the condensation of an aldehyde (2,5-difluorobenzaldehyde) and a hydrazine is a cornerstone reaction in medicinal chemistry and organic synthesis. The reaction, an addition-elimination process, is critically dependent on acid catalysis.[1][2] The catalyst's role is a delicate balancing act: it must be acidic enough to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon for attack by the hydrazine nucleophile. However, if the medium is too acidic, the hydrazine's lone pair of electrons will be protonated, rendering it non-nucleophilic and halting the reaction.[1][3][4] Achieving the optimal reaction rate and yield, therefore, hinges on the careful selection and optimization of the acid catalyst.
The general mechanism, which underpins all troubleshooting and optimization strategies discussed here, is illustrated below.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: Why is my reaction yield low or non-existent?
Low yield is the most common issue, often stemming from an incomplete or stalled reaction. Let's break down the potential causes.
-
Potential Cause A: Suboptimal pH / Incorrect Catalyst Choice
-
The Science: The reaction rate is highly pH-dependent, with an optimal range typically between pH 4 and 6.[3] If the catalyst is too weak (high pKa), it won't sufficiently activate the aldehyde. If it's too strong (low pKa), it will deactivate the hydrazine. For 2,5-difluorobenzaldehyde, the electron-withdrawing fluorine atoms can influence the reactivity of the carbonyl, making catalyst selection crucial.
-
Recommended Solutions:
-
Verify pH: If possible, measure the pH of your reaction mixture.
-
Screen Catalysts: Do not rely on a single catalyst. Acetic acid is a common starting point, but stronger acids like p-toluenesulfonic acid (TsOH) or specialized catalysts may be more effective.[5]
-
Consider Advanced Catalysts: For challenging syntheses, consider catalysts capable of intramolecular proton transfer, such as anthranilic acids or 2-aminobenzenephosphonic acids.[6][7][8] These can offer significant rate enhancements at neutral or near-neutral pH.[6][8]
-
-
-
Potential Cause B: Insufficient Reaction Time or Temperature
-
The Science: Hydrazone formation is an equilibrium process.[9] Insufficient time or energy (temperature) may prevent the reaction from reaching completion.
-
Recommended Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the 2,5-difluorobenzaldehyde starting material. A common mobile phase is a mixture of ethyl acetate and hexanes.[10]
-
Optimize Conditions: If TLC shows significant starting material remaining, increase the reaction time or moderately increase the temperature (e.g., from room temperature to 40-50 °C) and continue monitoring.[10]
-
-
-
Potential Cause C: Azine Side Product Formation
-
The Science: A common side reaction involves the initially formed hydrazone condensing with a second molecule of the aldehyde, forming an azine.[3] This is more prevalent when the molar ratio of aldehyde to hydrazine is too high.
-
Recommended Solutions:
-
Question 2: My reaction is very slow. How can I increase the rate?
A slow reaction rate is typically a sign of a high activation energy barrier, which can be overcome with proper catalytic optimization.
-
Potential Cause A: Inefficient Catalyst
-
The Science: The classic catalyst, aniline, often requires high concentrations and provides only moderate rate acceleration.[11] More advanced catalysts create a more favorable transition state for the rate-limiting step, which at neutral pH is typically the dehydration of the tetrahedral intermediate.[11][12]
-
Recommended Solutions:
-
Switch to a Superior Catalyst: Catalysts with ortho-proton donor groups, like 5-methoxyanthranilic acid (5MA) or 2-aminobenzenephosphonic acid, can enhance rates by orders of magnitude compared to aniline.[6][8] They are hypothesized to facilitate intramolecular proton transfer, speeding up the elimination of water.[13]
-
Optimize Catalyst Loading: While catalytic, the concentration of these advanced catalysts can still influence the rate. A screening of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) can reveal the optimal concentration for your specific conditions.
-
-
-
Potential Cause B: Steric Hindrance
-
The Science: While less of an issue with an aldehyde, bulky hydrazine derivatives can slow the rate of nucleophilic attack.
-
Recommended Solutions:
-
Increase Temperature: Providing more thermal energy can help overcome the steric barrier.
-
Increase Reaction Time: Simply allow the reaction to proceed for a longer duration, monitoring by TLC until completion.[3]
-
-
Question 3: I'm having difficulty purifying my product. What can I do?
Purification challenges often arise from the presence of unreacted starting materials or side products that have similar physical properties to the desired hydrazone.
-
Potential Cause A: Unreacted Starting Material
-
The Science: Both 2,5-difluorobenzaldehyde and the hydrazine starting material can contaminate the final product if the reaction is not driven to completion.
-
Recommended Solutions:
-
Drive Reaction to Completion: Before work-up, ensure the reaction is complete via TLC analysis. If not, refer to the solutions for low yield and slow reaction rates.
-
Aqueous Wash: During work-up, washing the organic layer with a dilute acid solution can help remove unreacted basic hydrazine. A subsequent wash with a dilute base (like sodium bicarbonate) can remove any remaining acid catalyst.
-
-
-
Potential Cause B: Co-elution during Chromatography
-
The Science: Hydrazones can sometimes be sensitive to acidic silica gel, potentially causing decomposition on the column.[14] Furthermore, the azine byproduct can have a similar polarity to the hydrazone, making separation difficult.
-
Recommended Solutions:
-
Recrystallization: Hydrazones are often crystalline solids, and recrystallization is an excellent method for purification.[3][14] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
Alternative Chromatography: If column chromatography is necessary, consider using deactivated or basic alumina instead of silica gel.[14] Alternatively, you can pre-treat the silica gel by flushing the column with your eluent containing a small amount of a basic modifier like triethylamine (~1%).
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which type of acid catalyst is best: Brønsted or Lewis?
-
A1: For hydrazone synthesis, Brønsted acids (proton donors) like acetic acid, TsOH, and specialized aminobenzoic acids are most commonly and effectively used.[5][7][15] They directly participate in the mechanism by protonating the carbonyl oxygen. While Lewis acids can be used, they are less common for this specific transformation.[15]
-
-
Q2: How does the pKa of the acid catalyst affect the reaction?
-
A2: The pKa is a critical parameter. The ideal catalyst has a pKa low enough to protonate the aldehyde's carbonyl group but high enough to not significantly protonate the more basic hydrazine nucleophile. This is why mildly acidic conditions (pH 4-6) are generally optimal.[3]
-
-
Q3: What is a good starting point for catalyst selection?
-
A3: A simple carboxylic acid like glacial acetic acid is a reliable and inexpensive starting point. Use a few drops or a catalytic amount (e.g., 5-10 mol%). If the reaction is sluggish or yields are poor, progress to a stronger acid like TsOH or a more advanced catalyst as detailed in the table below.
-
| Catalyst Type | Common Examples | pKa (approx.) | Typical Loading | Key Advantages & Considerations |
| Carboxylic Acids | Acetic Acid | 4.76 | 5-10 mol% or solvent | Mild, inexpensive, good starting point. May be slow.[5] |
| Sulfonic Acids | p-Toluenesulfonic Acid (TsOH) | -2.8 | 1-5 mol% | Strong acid, very effective at activating carbonyls. Can be too acidic, protonating the hydrazine.[5] |
| Anthranilic Acids | Anthranilic Acid, 5-Methoxyanthranilic Acid | ~4.9 | 1-10 mol% | Excellent performance near neutral pH. Acts as a bifunctional catalyst via intramolecular proton transfer.[6][13] |
| Phosphonic Acids | 2-Aminobenzenephosphonic Acid | ~2.2 & 7.1 | 1-10 mol% | Superior catalyst to anthranilic acids at biological pH due to favorable pKa for proton donation.[7][8] |
Experimental Protocols & Optimization Workflow
Protocol 1: General Synthesis of 2,5-Difluorobenzaldehyde Hydrazone
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,5-difluorobenzaldehyde (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or THF).
-
Reagent Addition: Add the desired hydrazine (e.g., hydrazine hydrate or phenylhydrazine, 1.1 eq).
-
Catalyst Addition: Add the selected acid catalyst (e.g., acetic acid, 0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the 2,5-difluorobenzaldehyde spot.[10]
-
Work-up: Once the reaction is complete, cool the mixture. If a precipitate has formed, collect the product by vacuum filtration.[10] If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]
Catalyst Optimization Workflow
The following workflow provides a systematic approach to identifying the optimal acid catalyst for your specific reaction conditions.
Caption: Workflow for acid catalyst optimization.
References
-
Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. Available at: [Link]
-
Crisalli P, Kool ET. Water-soluble Organocatalysts for Hydrazone and Oxime Formation. J Org Chem. 2013;78(3):1184-1189. Available at: [Link]
-
Stjepanović, N., et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Adv. 2020;10:43330-43345. Available at: [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]
-
Dirksen A, Dirksen S, Hackeng TM, Dawson PE. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. J Am Chem Soc. 2006;128(49):15602-15603. Available at: [Link]
-
Crisalli P, Kool ET. Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. SciSpace. Available at: [Link]
-
Crisalli P, Kool ET. Importance of ortho proton donors in catalysis of hydrazone formation. Org Lett. 2013;15(8):1950-1953. Available at: [Link]
-
Crisalli P, Kool ET. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Org Lett. 2013;15(8):1950-1953. Available at: [Link]
-
Stjepanović, N., et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. 2020. Available at: [Link]
-
Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Bentham Science. Available at: [Link]
-
Stjepanović, N., et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Available at: [Link]
-
Kalia J, Raines RT. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angew Chem Int Ed Engl. 2008;47(38):7523-7526. Available at: [Link]
-
Lecture 7 Imines, Hydrazones and Oximes. University of Bath. Available at: [Link]
-
Jabeen M. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. ResearchGate. Available at: [Link]
-
Synthesis of 2,5-Difluorobenzaldehyde. PrepChem.com. Available at: [Link]
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Michael Pittelkow Research Group. Available at: [Link]
-
Gao C, et al. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjug Chem. 2016;27(3):751-756. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Available at: [Link]
-
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. Available at: [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Available at: [Link]
-
Product Class 17: Hydrazones. Science of Synthesis. Available at: [Link]
-
On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Jabeen M. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. JOTCSA. 2022;9(3):663–698. Available at: [Link]
-
Crisalli P, Kool ET. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Org Lett. 2013;15(8):1950-1953. Available at: [Link]
-
Hydrazine I Hydrazone formation I Give Reason. YouTube. 2012. Available at: [Link]
-
Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. Patsnap Eureka. Available at: [Link]
-
Optimization of reaction conditions for the addition of hydrazone to cinnamaldehyde. Semantic Scholar. Available at: [Link]
-
Need a purification method for a free hydrazone. Reddit. 2021. Available at: [Link]
-
Al-Ostath, A. I., et al. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. 2023;8(23):20755–20766. Available at: [Link]
-
Recent advances in the synthesis of fluorinated hydrazones. RSC Adv. 2022;12:21338-21355. Available at: [Link]
-
How to purify hydrazone? ResearchGate. 2020. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 6. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of ortho proton donors in catalysis of hydrazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Predictive and Comparative Guide to the ¹H NMR Chemical Shifts of (2,5-Difluorophenyl)methylidenehydrazine
Introduction
In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. (2,5-Difluorophenyl)methylidenehydrazine, a hydrazone derivative of 2,5-difluorobenzaldehyde, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the hydrazone scaffold in bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization, providing unparalleled insight into the chemical environment of each atom.
Theoretical Principles: Deconstructing Electronic Effects
The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. In (2,5-Difluorophenyl)methylidenehydrazine, the primary determinants of the aromatic proton shifts are the powerful and competing electronic effects of the two fluorine substituents.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong through-bond withdrawal of electron density. This effect deshields nearby protons, causing a significant downfield shift (to higher ppm values) in their resonance frequency[1].
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atoms can be donated into the π-system of the benzene ring. This increases electron density, particularly at the ortho and para positions relative to the fluorine, leading to a shielding effect (an upfield shift to lower ppm values)[2].
The final chemical shift of each aromatic proton is a net result of these opposing forces. For a proton ortho or para to a fluorine, the +M effect partially counteracts the dominant -I effect. For a proton meta to a fluorine, the -I effect is dominant as the +M effect does not extend to the meta position.
Figure 1: Competing electronic effects of fluorine on the phenyl ring.
Comparative Analysis with Structural Analogs
To ground our predictions in experimental data, we compare the known ¹H NMR chemical shifts of key structural fragments of the target molecule. These analogs provide a baseline and illustrate the impact of specific substituents.
| Compound Name | Aromatic Protons (δ, ppm) | Imine/Hydrazine Protons (δ, ppm) | Solvent | Reference |
| Phenylhydrazine | 7.21 (m, H-ortho/meta), 6.76-6.80 (m, H-para) | ~4.0 (br s, -NHNH₂) | CDCl₃ | [3] |
| Phenylhydrazine HCl | 7.27 (t, H-meta), 7.04 (d, H-ortho), 6.93 (t, H-para) | 10.4 (br s, NH), 8.4 (br s, NH₂) | DMSO-d₆ | [4] |
| 2-Fluorophenylhydrazine | 7.33 (m), 7.06 (m), 6.70 (m) | 9.76 (s, -NH) | DMSO-d₆ | [5] |
| 2,5-Difluorobenzaldehyde | 9.98 (s, CHO), 7.65 (m), 7.40 (m), 7.30 (m) | 9.98 (s, CHO) | CDCl₃ | [6][7] |
| Benzaldehyde hydrazone | 7.67 (m, H-ortho), 7.37 (m, H-meta/para) | 7.69 (s, CH=N), ~7.3 (br s, NH₂) | CDCl₃ | [8] |
This comparative data reveals clear trends:
-
The protons of the phenylhydrazine ring are relatively shielded, appearing between 6.7-7.3 ppm.
-
The imine proton (CH=N) of a hydrazone is significantly deshielded, typically appearing downfield around 7.7-8.1 ppm[8][9].
-
Exchangeable NH protons show a wide range of chemical shifts and are highly sensitive to solvent and protonation state (e.g., 4.0 ppm in CDCl₃ vs. 8.4-10.4 ppm for the HCl salt in DMSO-d₆)[3][4].
Predicted ¹H NMR Spectrum of (2,5-Difluorophenyl)methylidenehydrazine
Based on the principles and comparative data above, we can now assemble a detailed prediction for the target molecule, whose structure is F₂-Ph-CH=N-NH₂. The analysis is performed assuming a standard deuterated solvent like DMSO-d₆, which is often optimal for resolving exchangeable protons.
Aromatic Region (δ 7.0–8.0 ppm)
The three aromatic protons will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
-
H-6 (ortho to -CH=N, ortho to F-5): This proton is expected to be the most downfield in the aromatic region. It is deshielded by the anisotropic effect of the imine C=N bond and the inductive effect of the ortho-fluorine at C-5. Prediction: ~δ 7.8-8.0 ppm. Its multiplicity will be a doublet of doublets (dd) or a more complex multiplet due to coupling with H-4 (⁴JHH, small) and the fluorine at C-5 (³JHF).
-
H-3 (ortho to F-2, meta to F-5): This proton is strongly influenced by the ortho-F at C-2. The powerful inductive effect will cause a significant downfield shift. Prediction: ~δ 7.4-7.6 ppm. It will appear as a triplet of doublets (td) or a doublet of doublet of doublets (ddd) due to coupling with H-4 (³JHH) and both fluorine atoms (³JHF to F-2, ⁴JHF to F-5).
-
H-4 (para to F-2, meta to F-5): This proton is situated between the other two aromatic protons. Its chemical shift will be a balance of shielding and deshielding effects. Prediction: ~δ 7.2-7.4 ppm. Its multiplicity will be a complex multiplet due to coupling with H-3, H-6, and both fluorine atoms.
Imine and Hydrazine Protons
-
Methylidene Proton (-CH=N-): This proton resides on an sp²-hybridized carbon double-bonded to nitrogen, resulting in significant deshielding. Based on analogs like benzaldehyde hydrazone, it will appear as a sharp singlet downfield[8]. Prediction: ~δ 7.9-8.2 ppm (singlet).
-
Hydrazine Protons (-NH₂): These protons are attached to nitrogen and are exchangeable. Their chemical shift is highly dependent on solvent, concentration, and temperature[10][11]. In a hydrogen-bond accepting solvent like DMSO-d₆, they are expected to appear as a broad singlet. Prediction: ~δ 7.0-7.5 ppm (broad singlet, integral of 2H).
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Key Influences |
| -CH=N- | 7.9 – 8.2 | s (singlet) | 1H | Anisotropy of C=N bond |
| H-6 | 7.8 – 8.0 | m (multiplet) | 1H | Deshielded by ortho-F and imine |
| H-3 | 7.4 – 7.6 | m (multiplet) | 1H | Deshielded by ortho-F |
| H-4 | 7.2 – 7.4 | m (multiplet) | 1H | Complex electronic effects |
| -NH₂ | 7.0 – 7.5 | br s (broad singlet) | 2H | Exchangeable, solvent dependent |
Standardized Protocol for Experimental Verification
To ensure the acquisition of high-quality, reproducible data for validating these predictions, the following self-validating protocol is recommended. The causality for each step is explained to ensure scientific rigor.
Workflow for ¹H NMR Spectrum Acquisition
Sources
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- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Phenylhydrazine(100-63-0) 1H NMR [m.chemicalbook.com]
- 4. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,5-Difluorobenzaldehyde (2646-90-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2,5-Difluorobenzaldehyde | C7H4F2O | CID 137663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine [jscimedcentral.com]
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- 11. thieme-connect.de [thieme-connect.de]
Mass Spectrometry Fragmentation Pattern of 2,5-Difluorobenzaldehyde Hydrazone: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,5-difluorobenzaldehyde hydrazone (2,5-DFBH) . As a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, and a potential analyte in aldehyde profiling, precise structural characterization is essential.
This document moves beyond basic spectral listing to offer a comparative mechanistic analysis . We contrast the behavior of 2,5-DFBH against its structural isomers (2,4- and 2,6-difluoro analogs) and standard non-fluorinated benzaldehyde hydrazones. The focus is on distinguishing "fingerprint" ions derived from the specific ortho- and meta-fluorine substitution patterns using both Electron Ionization (EI) and Electrospray Ionization (ESI).
Technical Specifications & Compound Profile
| Parameter | Specification |
| Compound Name | 2,5-Difluorobenzaldehyde Hydrazone |
| CAS Number | 1820748-99-9 (Generic Hydrazone) / 2646-90-4 (Aldehyde Precursor) |
| Molecular Formula | C₇H₆F₂N₂ |
| Molecular Weight | 156.13 g/mol |
| Monoisotopic Mass | 156.0499 Da |
| Key Functional Groups | Hydrazone (-CH=N-NH₂), Fluorine (Ar-F) at C2, C5 |
| Isotopic Signature | Distinct M+1 (7.8%) and M+2 (0.6%) due to Carbon/Nitrogen; No Cl/Br isotopes.[1][2][3][4] |
Experimental Protocol: Self-Validating Acquisition
To ensure reproducible fragmentation data, the following "self-validating" protocol is recommended. This workflow includes internal checks to verify ionization efficiency and prevent in-source fragmentation artifacts.
Sample Preparation
-
Solvent: Acetonitrile (LC-MS Grade). Avoid protic solvents like methanol if H/D exchange is not desired.
-
Concentration: 10 µg/mL (ESI) or 1 mg/mL (EI/GC-MS).
-
Additives (ESI): 0.1% Formic Acid (proton source). Avoid ammonium buffers to prevent suppression of the [M+H]⁺ signal by adduct formation.
Instrumentation Settings
-
GC-MS (EI Mode):
-
Source Temp: 230°C.
-
Electron Energy: 70 eV (Standard) vs. 20 eV (Soft Ionization for Molecular Ion confirmation).
-
Validation Check: The ratio of M⁺ (m/z 156) to fragment m/z 155 should remain constant across the peak width.
-
-
LC-MS (ESI Mode):
-
Polarity: Positive (+).
-
Cone Voltage: 20-30V. Note: Hydrazones are labile; high cone voltage induces premature loss of NH₃.
-
Collision Energy (CID): Stepped 10-40 eV to capture both labile (NH₃ loss) and backbone (ring cleavage) fragments.
-
Fragmentation Analysis & Mechanistic Pathways[5]
Electron Ionization (EI) Pathway
In EI (70 eV), 2,5-DFBH forms a radical cation [M]⁺•. The fragmentation is driven by the stability of the aromatic system and the "Ortho Effect" exerted by the C2-Fluorine.
-
Molecular Ion (m/z 156): Generally prominent due to the aromatic stabilization.
-
Base Peak Candidate (m/z 155): Loss of Hydrogen [M-H]⁺. The benzylic hydrogen is activated, but loss of a hydrazone hydrogen is also favorable to form a diazonium-like species.
-
Diagnostic Loss of HCN (m/z 129): A hallmark of nitrogen heterocycles and hydrazones. The [M-H]⁺ ion rearranges to expel HCN, contracting the hydrazone tail.
-
Fluorine Loss (m/z 137) / HF Loss (m/z 136): Direct loss of F• is rare. However, loss of HF is significant in ortho-substituted isomers due to the proximity of the hydrazone hydrogen to the fluorine (H...F interaction).
Electrospray Ionization (ESI) Pathway
In ESI(+), the species is [M+H]⁺ (m/z 157). The fragmentation is dominated by even-electron rearrangements.
-
Primary Transition (m/z 157 → 140): Loss of NH₃ (17 Da). This is the most diagnostic transition for simple hydrazones, generating the corresponding 2,5-difluorobenzonitrile cation (m/z 140).
-
Secondary Transition (m/z 140 → 113): Loss of HCN (27 Da) from the nitrile species, breaking the aromatic ring integrity or expelling the nitrile carbon.
Visualization of Pathways
The following diagrams illustrate the mechanistic flow for both ionization modes.
Diagram 1: EI Fragmentation Mechanism (Radical Cation)
Caption: EI fragmentation pathway highlighting the competition between H-loss and Ortho-driven HF elimination.
Diagram 2: ESI Fragmentation Mechanism (Protonated)
Caption: ESI pathway dominated by the elimination of ammonia to form the nitrile cation.
Comparative Analysis: Isomer Differentiation
Distinguishing 2,5-DFBH from its isomers (2,4-DFBH and 2,6-DFBH) is the primary analytical challenge. The position of the fluorine atoms relative to the hydrazone group dictates specific "Ortho Effects."
| Feature | 2,5-Difluorobenzaldehyde Hydrazone | 2,6-Difluorobenzaldehyde Hydrazone | 2,4-Difluorobenzaldehyde Hydrazone |
| Ortho Substituents | 1 Fluorine (C2) | 2 Fluorines (C2, C6) | 1 Fluorine (C2) |
| Steric Hindrance | Moderate | High (Twisted Hydrazone) | Moderate |
| [M-HF]⁺ (m/z 136) | Medium Intensity. Single interaction path between NH and C2-F. | High Intensity. Two F atoms available for H-bonding/elimination. | Medium Intensity. Similar to 2,5-isomer. |
| [M-F]⁺ (m/z 137) | Low. C-F bond is strong. | Elevated. Steric strain weakens C-F bonds. | Low. |
| Differentiation Key | Ratio of m/z 136/156 is lower than 2,6-isomer. | Highest m/z 136 abundance. | Hardest to distinguish from 2,5. Requires retention time (GC/LC) data. |
The "Ortho Effect" Mechanism
In the 2,5- and 2,6-isomers, the fluorine at the C2 position can accept a hydrogen bond from the hydrazone NH₂ group. Under EI conditions, this facilitates the elimination of HF (20 Da).
-
2,6-Isomer: The "double ortho" effect makes HF loss highly favorable, often depleting the molecular ion significantly.
-
2,5-Isomer: Shows a balanced spectrum with both stable molecular ion [M]⁺ and distinct fragment ions.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms for ESI and neutral loss of NH3).
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. (Source for general benzaldehyde hydrazone fragmentation data).
- Hearn, M. J., & Cynamon, M. H. (2004). Design and synthesis of antituberculars: preparation and evaluation of isoniazid derivatives. Journal of Antimicrobial Chemotherapy.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Comparative Reactivity Guide: 2,4-Difluoro vs. 2,5-Difluoro Phenylhydrazones
[1]
Executive Summary
For researchers utilizing phenylhydrazones as intermediates—specifically in the synthesis of fluorinated indoles or pyrazoles—the choice between the 2,4-difluoro and 2,5-difluoro isomers dictates not only the regiochemistry of the final product but also the reaction efficiency.
-
2,4-Difluorophenylhydrazine is the robust "workhorse" isomer.[1] It exhibits superior nucleophilicity, forming hydrazones readily, and cyclizes reliably to yield 5,7-difluoroindoles .[1]
-
2,5-Difluorophenylhydrazine is the "challenging" isomer.[1] It suffers from reduced nucleophilicity (stronger electron withdrawal) and steric hindrance at the cyclization site, often resulting in lower yields and requiring harsher conditions.[1] It yields 4,7-difluoroindoles .[1]
Mechanistic Foundation & Electronic Analysis
The reactivity difference stems from the interplay of Hammett substituent constants and steric effects imposed by the fluorine atoms.
Electronic Profile
Fluorine exerts a strong inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R).[1] The position of the fluorine relative to the hydrazine group determines the net effect.
| Isomer | Fluorine Positions | Electronic Environment of Hydrazine (-NHNH₂) | Nucleophilicity Prediction |
| 2,4-Difluoro | Ortho (2), Para (4) | Para-F: | Moderate. The para-F allows sufficient electron density for nucleophilic attack.[1] |
| 2,5-Difluoro | Ortho (2), Meta (5) | Meta-F: | Low. The meta-F significantly reduces the basicity and nucleophilicity of the hydrazine nitrogen. |
Key Insight: The 2,5-isomer is significantly more electron-deficient than the 2,4-isomer due to the strong
Reaction Pathways & Regioselectivity (Fischer Indole Synthesis)
The most critical divergence occurs during the [3,3]-sigmatropic rearrangement step of the Fischer Indole Synthesis. The rearrangement targets the ortho carbon of the phenyl ring.
Pathway A: 2,4-Difluorophenylhydrazone[1]
-
Rearrangement Site: The C2 position is blocked by Fluorine.[1] Rearrangement is forced to C6 (unsubstituted).
-
Electronic Favorability: C6 is meta to both Fluorines.[1] While meta-positions are generally deactivated for electrophilic attack, the lack of steric hindrance at C6 allows the reaction to proceed.
-
Product Mapping:
-
Final Product: 5,7-Difluoroindole .
Pathway B: 2,5-Difluorophenylhydrazone[1]
-
Precursor Structure: Fluorines at positions 2 and 5.[1]
-
Rearrangement Site: C2 is blocked. Rearrangement targets C6 .
-
Electronic/Steric Conflict:
-
Outcome: The steric hindrance often overrides the electronic activation, making the cyclization more difficult than the 2,4-isomer.
-
Product Mapping:
-
Final Product: 4,7-Difluoroindole (often referred to as 5,8-difluoro-tetrahydrocarbazole in fused systems).[1]
Visualization of Pathways
Caption: Divergent synthesis pathways showing the impact of fluorine positioning on intermediate stability and final regiochemistry.
Experimental Data & Performance Comparison
The following data summarizes typical performance metrics derived from synthesis literature (Sources 1.1, 1.2, 1.11).
| Metric | 2,4-Difluoro System | 2,5-Difluoro System |
| Hydrazone Yield | High (85-95%) | Moderate (60-75%) |
| Cyclization Yield | Moderate-Good (50-70%) | Low-Moderate (30-50%) |
| Reaction Time | Standard (2-4 hours reflux) | Extended (4-12 hours reflux) |
| Major Impurities | Unreacted hydrazine | Azo-coupling byproducts; decomposition |
| Product | 5,7-Difluoroindole | 4,7-Difluoroindole |
Optimized Protocols
Protocol A: Synthesis of 5,7-Difluoroindole (from 2,4-DFPH)
Best for: Routine library generation.[1]
-
Hydrazone Formation: Dissolve 2,4-difluorophenylhydrazine hydrochloride (1.0 equiv) and the ketone (1.0 equiv) in Ethanol. Add catalytic Acetic Acid.[1] Stir at RT for 1h.
-
Cyclization: Add Polyphosphoric Acid (PPA) or ZnCl₂/AcOH directly to the crude hydrazone.[1] Heat to 90-110°C.[1]
-
Workup: Quench with ice water. Extract with EtOAc.[1][3][4] The 5,7-difluoroindole typically precipitates or crystallizes easily.[1]
Protocol B: Synthesis of 4,7-Difluoroindole (from 2,5-DFPH)
Best for: Accessing the difficult 4-fluoroindole scaffold.[1]
-
Hydrazone Formation (Critical Step): Use free base hydrazine if possible to boost nucleophilicity.[1] If using hydrochloride salt, add NaOAc (1.1 equiv) to buffer.[1] Use dry Ethanol/Toluene.[1] Reflux may be required to drive hydrazone formation to completion due to low nucleophilicity.[1]
-
Cyclization: Requires stronger acidic conditions to overcome the steric barrier at C6.[1] Use 4% H₂SO₄ in refluxing dioxane or PPA at 120°C.[1]
-
Purification: Expect lower yields. Flash chromatography (Hexane/EtOAc gradient) is usually mandatory as the product does not crystallize as readily as the 5,7-isomer.[1]
References
-
Synthesis and biological evaluations of oleanolic acid indole derivatives. Vertex AI Search / PMC. 5[1]
-
Reactions of alkylation... of polyfluoroarenes. Fluorine Notes. 6[1]
-
BIOSOURCED ANTIBACTERIAL AGENTS. Université de Lille. 7
-
Design, Synthesis, and Biological Evaluation of Novel Indoles. NIH / PubMed Central. 8
Sources
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. karger.com [karger.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume # 1(92), January - February 2014 — "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings" [notes.fluorine1.ru]
- 7. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 8. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
melting point range validation for pure (2,5-Difluorophenyl)methylidenehydrazine
The following guide is structured as a high-level technical document for application scientists and drug development professionals. It synthesizes chemical principles with rigorous validation protocols, addressing the specific challenges of characterizing (2,5-Difluorophenyl)methylidenehydrazine (CAS 1820748-99-9).
Content Type: Publish Comparison Guide | Status: Technical Release 1.0 Audience: Senior Application Scientists, QC Managers, Process Chemists
Executive Summary: The Precision Imperative
In the synthesis of fluorinated APIs (e.g., antiviral or oncology candidates), (2,5-Difluorophenyl)methylidenehydrazine serves as a critical electrophilic intermediate. Unlike commoditized reagents with static physical data, this fluorinated hydrazone exhibits thermodynamic nuances—polymorphism and potential hydrolysis—that render standard "look-up" melting point (MP) checks insufficient.
This guide challenges the reliance on single-point capillary measurements. We compare the Capillary Melting Point (CMP) method against Differential Scanning Calorimetry (DSC) and Chemical Derivatization , providing a validated framework to establish the MP range as a definitive Critical Quality Attribute (CQA).
Key Insight: While the pure hydrazone typically exhibits a lower melting range (subject to crystal habit), its validation is best cross-referenced against its thermodynamically stable thiosemicarbazone derivative (MP 187–188 °C) to confirm structural identity before batch release.
Technical Context & Challenges
(2,5-Difluorophenyl)methylidenehydrazine is the condensation product of 2,5-difluorobenzaldehyde and hydrazine. Its validation is complicated by two factors:
-
Thermal Instability: Simple benzylidene hydrazones can undergo azine formation (
) upon prolonged heating, artificially widening the MP range. -
Fluorine Effect: The 2,5-difluoro substitution pattern creates unique lattice packing energies, often resulting in sharp but sensitive melting transitions that degrade if the ramp rate is too slow.
Structural Identity[1]
-
IUPAC Name: (E)-[(2,5-Difluorophenyl)methylidene]hydrazine
-
CAS: 1820748-99-9[1]
-
Molecular Formula: C
H F N -
Critical Impurity: 2,5-Difluorobenzaldehyde (liquid precursor) – causes significant MP depression.
Comparative Methodology: Selecting the Validation Standard
To validate the purity of this intermediate, we evaluated three characterization workflows. The following table summarizes their performance metrics.
Table 1: Performance Comparison of Validation Methods
| Feature | Method A: Capillary MP (USP <741>) | Method B: DSC (Thermal Analysis) | Method C: Derivatization (Thiosemicarbazone) |
| Primary Utility | Routine QC Batch Release | Polymorph Screening & Purity (Purity Determination) | Identity Confirmation (Gold Standard) |
| Precision | ± 0.5 °C | ± 0.1 °C | N/A (Binary Identity) |
| Sample Req. | < 5 mg | 2–5 mg | ~100 mg (for reaction) |
| Throughput | High (5–10 min) | Low (30–60 min) | Low (Reaction time + Workup) |
| Sensitivity | Moderate (Visual onset/clear point) | High (Enthalpy of fusion | High (Shift to distinct MP > 180°C) |
| Limit of Detection | ~1% Impurity (Visual depression) | <0.5% Impurity (Eutectic calculation) | N/A |
Experimental Protocols
Protocol A: Standard Capillary Melting Point (Optimized)
Rationale: Standard USP <741> Class Ia method, optimized for thermally labile hydrazones.
-
Preparation: Dry the sample of (2,5-Difluorophenyl)methylidenehydrazine in a vacuum desiccator (P
O ) for 4 hours to remove surface moisture. -
Packing: Charge a capillary tube to a height of 3 mm. Compact by tapping on a hard surface (do not use vibration if sample is fluffy/electrostatic).
-
Ramp Profile:
-
Fast Ramp: 10 °C/min to 10 °C below expected onset (approx. 60 °C).
-
Critical Ramp:1.0 °C/min through the transition.
-
-
Validation Criteria:
-
Onset: First visible liquid meniscus.
-
Clear Point: Complete disappearance of solid.
-
Range: Must be
2.0 °C for "Pure" grade.
-
Protocol B: Confirmatory Derivatization (The "Anchor" Point)
Rationale: Since the hydrazone MP can vary with synthesis method, converting it to the stable thiosemicarbazone provides a robust "Anchor Point" for identity validation, matching literature values (187–188 °C).
-
Reaction: Dissolve 1.0 eq of (2,5-Difluorophenyl)methylidenehydrazine in Ethanol.
-
Reagent: Add 1.1 eq of Thiosemicarbazide and a catalytic drop of HCl.
-
Reflux: Heat at 80 °C for 60 minutes.
-
Isolation: Cool to RT. Filter the precipitate. Recrystallize from EtOH/Water (1:1).[2]
-
Analysis: Determine MP of the dried solid.
-
Target Value: 187–188 °C [Reference 1].
-
Pass: MP falls within ±2 °C of target.
-
Fail: Significant depression indicates wrong isomer (e.g., 2,4-difluoro) or gross contamination.
-
Visualizing the Validation Workflow
The following decision tree illustrates the logical flow for validating a new batch of (2,5-Difluorophenyl)methylidenehydrazine.
Caption: Figure 1. Integrated Quality Control Decision Tree for Fluorinated Hydrazone Intermediates.
Data Interpretation & Troubleshooting
Scenario 1: Broad Melting Range (> 3 °C)
-
Cause: Presence of unreacted 2,5-difluorobenzaldehyde.
-
Mechanism: The aldehyde acts as a solvent impurity, creating a eutectic mixture that depresses the onset temperature (freezing point depression).
-
Action: Wash the solid with cold hexanes (aldehyde is soluble; hydrazone is insoluble) and re-dry.
Scenario 2: Double Melting Point (DSC)
-
Cause: Syn/Anti Isomerization.
-
Mechanism: Hydrazones exist as E (anti) and Z (syn) isomers. The E-isomer is typically the stable solid. Rapid heating may capture the Z
E transition or the melting of a metastable polymorph. -
Action: Anneal the sample at 50 °C for 1 hour and re-test.
Scenario 3: Discoloration during Melting
-
Cause: Thermal decomposition (Azine formation).
-
Action: Increase ramp rate to 2 °C/min or switch to DSC (sealed pan) to minimize oxidative degradation during analysis.
References
-
Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. PubMed Central (PMC). (2011). Experimental data for 2-(2,5-Difluorobenzylidene)hydrazine-1-carbothioamide (MP 187–188 °C).
-
USP <741> Melting Range or Temperature. United States Pharmacopeia. Standard protocol for Class I capillary melting point determination.
-
Safety Data Sheet: (E)-[(2,5-Difluorophenyl)methylidene]hydrazine. Key Organics. Product identification and CAS verification (1820748-99-9).
-
Characterization of Hydrazone Derivatives. Journal of Medicinal Chemistry. Contextual data on benzaldehyde hydrazone stability and synthesis.
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of Fluorinated Benzylidene Hydrazines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's electronic properties is paramount. The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical and pharmacological profile. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of fluorinated benzylidene hydrazines, offering both supporting experimental data and a robust theoretical framework to rationalize the observed spectral shifts. By understanding these structure-property relationships, researchers can better design and characterize novel compounds with tailored electronic and, consequently, biological activities.
The Significance of Fluorine Substitution in Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzylidene hydrazones, a class of compounds known for their diverse biological activities, are attractive scaffolds for such modifications. Understanding how fluorination impacts their fundamental electronic properties, as revealed by UV-Vis spectroscopy, is a critical step in their development.
Experimental Determination of UV-Vis Absorption Maxima
The following protocol outlines a standardized method for determining the UV-Vis absorption maxima of fluorinated benzylidene hydrazines, ensuring reproducibility and data integrity.
Experimental Protocol
1. Materials and Instrumentation:
-
Fluorinated benzylidene hydrazine derivatives (ortho-, meta-, and para-substituted)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Calibrated UV-Vis spectrophotometer with a quartz cuvette (1 cm path length)
-
Volumetric flasks and pipettes for accurate solution preparation
2. Preparation of Stock Solutions:
-
Accurately weigh a small amount of the fluorinated benzylidene hydrazine derivative.
-
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
3. Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range, ensuring the absorbance falls within the linear range of the instrument, generally between 0.1 and 1.0).
4. Spectroscopic Measurement:
-
Set the spectrophotometer to scan a wavelength range appropriate for the expected absorption of the compounds (e.g., 200-500 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
Record the UV-Vis absorption spectrum of each working solution.
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
5. Data Analysis:
-
Compare the λmax values obtained for the different fluorinated isomers.
-
If desired, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Comparative Analysis of UV-Vis Absorption Maxima
The position of the fluorine substituent on the benzylidene ring significantly influences the electronic transitions within the molecule, leading to distinct shifts in the UV-Vis absorption maxima. The following table summarizes experimental data for a series of substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines, including a para-fluoro substituted derivative, to illustrate these effects.
| Substituent on Benzaldehyde Ring | λmax (nm) |
| H | 350 |
| 4-F | 348 |
| 4-Cl | 354 |
| 4-Br | 355 |
| 4-CH3 | 358 |
| 4-OCH3 | 371 |
| 4-NO2 | 395 |
Data sourced from Rajarajan et al. (2016).[1]
Understanding the Causality: Electronic Effects of Fluorine
The observed shifts in λmax upon fluorination can be rationalized by considering the dual electronic nature of the fluorine atom: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma bond network. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para). A strong inductive effect can stabilize the ground state more than the excited state, potentially leading to a hypsochromic (blue) shift, or a shift to shorter wavelengths.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect is most pronounced at the ortho and para positions, where it increases electron density. An increased electron density in the conjugated system can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift, or a shift to longer wavelengths.
The net effect on the λmax is a delicate balance between these opposing forces.
-
Para-substitution: At the para position, both the -I and +M effects are operative. Typically, for π → π* transitions in conjugated systems, the +M effect of fluorine, while weaker than other halogens, can lead to a slight bathochromic shift or a very small hypsochromic shift compared to the unsubstituted compound. The provided data for 4-fluoro-benzylidene-2-(4-methylphenyl) hydrazine shows a slight hypsochromic shift (348 nm vs. 350 nm for the unsubstituted compound), suggesting the inductive effect may slightly dominate in this specific system.[1]
-
Meta-substitution: At the meta position, the mesomeric effect is negligible, and the electron-withdrawing inductive effect is the primary electronic influence. This generally leads to a hypsochromic shift in the λmax compared to the unsubstituted analog.
-
Ortho-substitution: The ortho position experiences the strongest inductive effect and a significant mesomeric effect. Additionally, steric hindrance can play a role, potentially forcing the molecule out of planarity and disrupting conjugation, which would lead to a hypsochromic shift.
Visualizing the Concepts
To better illustrate the workflow and the underlying electronic principles, the following diagrams are provided.
Caption: Experimental workflow for determining the UV-Vis absorption maxima of fluorinated benzylidene hydrazines.
Caption: The dual electronic effects of fluorine and their influence on UV-Vis absorption spectra.
Conclusion
The UV-Vis absorption maxima of fluorinated benzylidene hydrazines are governed by a complex interplay of inductive and mesomeric effects, which are highly dependent on the position of the fluorine substituent. While a comprehensive experimental dataset for all isomers remains to be fully compiled in the literature, the principles outlined in this guide provide a solid foundation for predicting and interpreting the spectral properties of these and related compounds. A thorough understanding of these electronic effects is indispensable for the rational design of novel fluorinated molecules in the field of drug discovery and materials science.
References
-
Rajarajan, M., Balaji, S., Vijayakumar, R., Senbagam, R., Manikandan, V., et al. (2016). Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine's. JSM Chem 4(1): 1021. [Link]
-
Spectroscopic and TDDFT investigation of highly selective fluoride sensors by substituted acyl hydrazones. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Fathima, S. N., et al. (2020). Crystal structure of (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Hydrazones: Synthesis, biological activity and their spectral characterization. (2012). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis of Substituted N -Benzylidene- N' -(2,4 dinitrophenyl)hydrazine and their Acidochromic Behaviour. (2024). ChemRxiv. [Link]
-
Experimental and first-principles study of a new hydrazine derivative for DSSC applications. (2020). Computational and Theoretical Chemistry. [Link]
-
Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. (2017). Supplementary Information - The Royal Society of Chemistry. [Link]
-
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). Molbank. [Link]
-
Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods. (2017). Journal of Molecular Structure. [Link]
-
Synthesis and biological evaluation of novel (E)-N'-benzylidene hydrazides as novel c-Met inhibitors through fragment based virtual screening. (2020). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2018). ResearchGate. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). The Journal of Organic Chemistry. [Link]
-
IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. (2017). Scripta Scientifica Pharmaceutica. [Link]
-
Synthesis of some 4-oxobenzotriazolo Hydrazones. (2017). American Research Journals. [Link]
-
The K-band λ max values of the ultraviolet–visible spectra of some hydrazones in ethanol by a TD-DFT/PCM approach. (2015). Journal of the Iranian Chemical Society. [Link]
-
Calculated TD DFT electronic absorption spectra and experimental UV‐Vis spectra for the chemosensor L (a) and L associated with the CN⁻ ion (b). (2021). ResearchGate. [Link]
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Automatic Prediction of Peak Optical Absorption Wavelengths in Molecules Using Convolutional Neural Networks. (2024). Journal of Chemical Information and Modeling. [Link]
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How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube. [Link]
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Synthesis,Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. (2016). International Journal of Pharma Research & Review. [Link]
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The UV-Vis absorption spectra of 1 and 2. (2020). ResearchGate. [Link]
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Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. (2023). ChemRxiv. [Link]
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UV/Vis spectral changes of E‐1 upon 313 nm irradiation (top) and UV/Vis... (2019). ResearchGate. [Link]
-
Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. (2022). RUN (Radboud University). [Link]
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A Comparative Guide to the HPLC Analysis of (2,5-Difluorophenyl)methylidenehydrazine: Resolving the Target Analyte from Key Process Impurities
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (2,5-Difluorophenyl)methylidenehydrazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. A robust analytical method to confirm its identity and purity is paramount. This guide provides an in-depth, experience-driven perspective on the development of a High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (2,5-Difluorophenyl)methylidenehydrazine from its most probable process-related impurities.
The method detailed herein is grounded in the fundamental principles of reverse-phase chromatography. The strategic selection of the stationary phase, mobile phase, and gradient conditions is explained, offering a self-validating protocol that ensures reproducible and accurate results.
The Chromatographic Challenge: Structure and Polarity
Understanding the chemical structures of the target compound and its potential impurities is fundamental to developing a selective HPLC method. The primary impurities in the synthesis of (2,5-Difluorophenyl)methylidenehydrazine are typically unreacted starting materials or by-products from side reactions.
The most common synthesis route involves the condensation reaction between 2,5-difluorobenzaldehyde and hydrazine. Therefore, these two precursors are the most probable impurities.
-
(2,5-Difluorophenyl)methylidenehydrazine (Target): The product of the condensation reaction.
-
2,5-Difluorobenzaldehyde (Impurity 1): An unreacted starting material.
-
Hydrazine (Impurity 2): The other unreacted starting material. Due to its high polarity and lack of a significant chromophore, hydrazine can be challenging to retain and detect using standard reverse-phase UV-HPLC methods. It often elutes in or near the solvent front.
In reverse-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase. Therefore, the elution order can be predicted based on the relative polarity of the compounds. Hydrazine is highly polar and will elute first. 2,5-Difluorobenzaldehyde is more polar than the final product due to the presence of the aldehyde group. The target compound, with its larger, more hydrophobic structure, will be retained the longest.
Proposed HPLC Method and Predicted Performance
The following HPLC method has been designed for the effective separation of (2,5-Difluorophenyl)methylidenehydrazine from its key impurities. The choice of a C18 column provides a versatile and robust stationary phase for the separation of aromatic compounds. A gradient elution is employed to ensure adequate retention of the target analyte while allowing for the timely elution of more polar impurities.
Table 1: Predicted HPLC Retention Times and UV Maxima
| Compound | Predicted Retention Time (min) | Key Structural Features | Expected UV λmax (nm) |
| Hydrazine | ~1.5 | Highly polar, small molecule | ~190-210 |
| 2,5-Difluorobenzaldehyde | ~4.8 | Aromatic ring with aldehyde | ~254 |
| (2,5-Difluorophenyl)methylidenehydrazine | ~7.2 | Aromatic ring with imine linkage | ~275 |
Note: These retention times are predictive and may vary based on the specific HPLC system, column batch, and laboratory conditions.
Experimental Protocol
This protocol provides a step-by-step guide for the HPLC analysis.
1. Materials and Reagents:
-
(2,5-Difluorophenyl)methylidenehydrazine reference standard
-
2,5-Difluorobenzaldehyde reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm (A good compromise wavelength to detect both the target and the benzaldehyde impurity)
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow and Separation Visualization
The following diagrams illustrate the experimental workflow and the principle of chromatographic separation.
Caption: A flowchart of the HPLC analysis process.
Caption: A conceptual chromatogram of the separation.
Trustworthiness and Method Validation
The trustworthiness of this method is built upon established chromatographic principles. The gradient elution ensures that compounds with a significant difference in polarity are well-resolved. The use of a C18 column is a standard and well-understood practice for the separation of moderately non-polar compounds. To fully validate this method according to ICH guidelines, further experiments would be required, including assessments of linearity, accuracy, precision, and robustness.
The inclusion of 0.1% formic acid in the mobile phase serves a dual purpose: it protonates silanol groups on the silica-based stationary phase, reducing peak tailing, and it helps to ensure consistent ionization of the analytes, leading to more reproducible retention times.
This guide provides a robust starting point for the quality control and analysis of (2,5-Difluorophenyl)methylidenehydrazine. By understanding the chemical nature of the target compound and its likely impurities, a logical and effective HPLC method can be developed to ensure the purity and quality of this important chemical intermediate.
References
Safety Operating Guide
Proper Disposal of (2,5-Difluorophenyl)methylidenehydrazine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (2,5-Difluorophenyl)methylidenehydrazine, a compound requiring meticulous management due to its inherent chemical properties. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
The core principle of this guide is risk mitigation through informed action. (2,5-Difluorophenyl)methylidenehydrazine belongs to the hydrazine derivative family, a class of compounds known for their reactivity and potential toxicity.[1][2] The presence of a difluorophenyl ring adds considerations related to the disposal of halogenated aromatic compounds. This guide synthesizes best practices for both functionalities to provide a complete operational workflow.
Hazard Assessment and Risk Profile
Understanding the specific hazards is the foundation of safe disposal. While data for this exact molecule is limited, the known risks of its constituent chemical classes—hydrazine derivatives and fluorinated aromatic compounds—dictate a cautious approach.
Key Hazards:
-
Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[1] Many are also suspected carcinogens.[1]
-
Irritation: The compound is expected to cause skin and serious eye irritation.[3][4] Inhalation of dust may lead to respiratory irritation.[3][4]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents, acids, and certain metals.[5][6] Anhydrous hydrazine can decompose explosively on heating or exposure to UV light.[5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[3][4] | Handle exclusively in a certified chemical fume hood with appropriate PPE. |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage.[3][4] | Wear chemical-resistant gloves and safety goggles with side shields. |
| Reactivity | Strong reducing agent. May react with oxidizing agents.[5][6] | Segregate from incompatible materials. |
| Carcinogenicity | Many hydrazine derivatives are suspected carcinogens.[1] | Minimize exposure through engineering controls and PPE. |
| Environmental | Potentially persistent and harmful to aquatic life. | Do not discharge to sewer or environment. Dispose of as hazardous waste. |
Personnel Protection and Engineering Controls
Given the risk profile, a stringent set of safety measures is mandatory.
-
Engineering Controls: All handling, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves before each use and dispose of contaminated gloves in accordance with institutional policies.
-
Eye Protection: Safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards are required.[7] For splash hazards, chemical safety goggles are necessary.
-
Lab Coat: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: Not typically required when using a fume hood. If a situation arises where the ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[6]
-
In-Lab Neutralization and Waste Segregation
Direct disposal of pure (2,5-Difluorophenyl)methylidenehydrazine is not recommended. Whenever possible, small quantities of waste should be neutralized in the lab before collection. This reduces the reactivity and toxicity of the waste stream.
Causality: The primary goal of neutralizing hydrazine derivatives is to oxidize the hydrazine moiety to nitrogen gas (N₂), a harmless byproduct.[8] Common oxidizing agents like sodium hypochlorite (bleach) are effective but must be used with caution as the reaction can be exothermic and may produce harmful byproducts if not controlled.[9][10]
Protocol: Neutralization of (2,5-Difluorophenyl)methylidenehydrazine Waste
Objective: To safely oxidize residual (2,5-Difluorophenyl)methylidenehydrazine in solution to less hazardous compounds prior to collection as chemical waste.
Materials:
-
Waste solution containing (2,5-Difluorophenyl)methylidenehydrazine.
-
Sodium hypochlorite solution (household bleach, ~5% NaOCl).[6][8]
-
Large beaker (at least 5x the volume of the waste solution).
-
Stir bar and stir plate.
-
Ice bath.
-
pH paper or meter.
Procedure:
-
Work in a Fume Hood: Place all materials inside a certified chemical fume hood.
-
Dilute the Waste: Transfer the hydrazine-containing waste solution to the large beaker. If the solution is concentrated, dilute it carefully with water to be less than 5% hydrazine derivative by weight.[6] This helps control the reaction rate and temperature.
-
Cool the Solution: Place the beaker in an ice bath and begin stirring. Cooling is critical to manage the exothermic nature of the oxidation reaction.[10]
-
Slow Addition of Oxidant: Slowly, add the sodium hypochlorite solution dropwise to the cold, stirring waste solution. A significant excess of hypochlorite is generally used.[8]
-
Monitor the Reaction: Observe for signs of reaction (e.g., gas evolution, temperature increase). If the reaction becomes too vigorous, stop the addition immediately.
-
Ensure Complete Reaction: After the initial reaction subsides, continue stirring in the ice bath for at least 2 hours to ensure complete destruction of the hydrazine.
-
Final pH Adjustment: Check the pH of the final solution. Neutralize if necessary by carefully adding dilute acid (e.g., citric acid) or base.
-
Containerize for Disposal: Transfer the treated solution to a designated hazardous waste container.
Waste Management and Disposal Workflow
All waste, whether neutralized or not, must be managed as hazardous chemical waste according to institutional and regulatory guidelines.[11][12][13]
Waste Collection:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The waste must be compatible with the container material.[11]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" as soon as the first drop of waste is added.[2][11] The label must also include:
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][13] Crucially, segregate it from incompatible materials, especially oxidizing agents and acids.[6][11]
-
Container Management: Keep the waste container closed at all times except when adding waste.[11] Do not leave a funnel in the container.
The following diagram illustrates the decision-making process for the disposal of (2,5-Difluorophenyl)methylidenehydrazine.
Caption: Disposal workflow for (2,5-Difluorophenyl)methylidenehydrazine.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate materials.
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.
-
PPE: Do not attempt to clean a spill without the proper PPE as described in Section 2.
-
Cleanup:
-
Small Spill: Carefully sweep up the solid material and place it in a labeled hazardous waste container.[7]
-
Large Spill: Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean a large spill on your own.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your supervisor and EH&S, regardless of the size of the spill.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and standards from the Occupational Safety and Health Administration (OSHA).[11][12][14] Academic laboratories may operate under specific regulations such as the EPA's Subpart K, which provides alternative standards for managing hazardous waste in labs.[13][14] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and adhere to these regulations.
References
-
Hydrazine (EHC 68, 1987) . Inchem.org. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels . OSTI.gov. [Link]
-
Advice on storing/handling hydrazine . Reddit r/chemistry. [Link]
- Methods and systems for neutralization of hydrazine.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
-
Organic Compound Turns Toxic Waste into Harmless Byproducts . Tech Briefs. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Hydrazine Standard Operating Procedure Template . University of New Mexico Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
-
Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]
-
Safety Data Sheet for (2,5-Difluorophenyl)methylidenehydrazine . UFV. [Link]
-
Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluoroo . Basel Convention. [Link]
-
Standard Guide for Management of Investigation-Derived Waste Associated with PFAS . ASTM International. [Link]
-
Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60 . ALS Global. [Link]
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Safety Data Sheet for Fluorine . Airgas. [Link]
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EU Guidance for transitioning to Fluorine-Free Firefighting Foams . Asegre. [Link]
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Personal protective equipment for handling (2,5-Difluorophenyl)methylidenehydrazine
The following guide provides an operational safety framework for handling (2,5-Difluorophenyl)methylidenehydrazine , a specialized fluorinated hydrazone intermediate.
This protocol is designed for Senior Research Personnel and prioritizes the "Precautionary Principle." While specific toxicological data for this exact hydrazone may be limited, it must be handled as a potential carcinogen and sensitizer due to its ability to hydrolyze into the parent hydrazine (2,5-difluorophenylhydrazine) in physiological or acidic environments.
Executive Safety Summary
-
Compound Class: Fluorinated Aryl Hydrazone.
-
Primary Hazards: Acute Toxicity (Oral/Inhalation), Severe Eye/Skin Irritation, Potential Carcinogen (Hydrazine moiety), Skin Sensitizer.
-
Critical Risk: Hydrolysis. Upon contact with moisture or gastric acids, this compound can liberate 2,5-difluorophenylhydrazine , a potent toxin.
-
Immediate Action: If exposed, do not rely on odor thresholds.[1] Initiate decontamination immediately.[2]
Risk Assessment & Compound Intelligence
To handle this chemical safely, you must understand why it is dangerous.
| Feature | Hazard Mechanism | Operational Implication |
| Hydrazone Linkage ( | Metabolic Hydrolysis: The | Treat as highly toxic even if the solid appears stable. Avoid acidic waste streams to prevent toxic off-gassing.[3] |
| Difluorophenyl Group | Lipophilicity: Fluorine substitution increases lipid solubility, enhancing dermal absorption and blood-brain barrier penetration. | Standard nitrile gloves are insufficient for prolonged contact. Skin absorption is a silent killer. |
| Physical State (Solid) | Dust Generation: Fine organic powders generate electrostatic charges, leading to aerosolization and inhalation risks. | Zero-Static Weighing protocols are mandatory. Use anti-static guns/bars. |
Personal Protective Equipment (PPE) Architecture
Standard lab PPE is inadequate. The following "Defense-in-Depth" system is required.
A. Dermal Protection: The "Double-Shell" Protocol
Hydrazines and their derivatives are notorious for permeating thin nitrile rubber. You must use a layered approach.
-
Layer 1 (Inner): 4-mil High-Dexterity Nitrile (Disposable).
-
Function: Tactile feedback and protection against incidental splashes.[4]
-
Color: Blue/Purple (Visual contrast).
-
-
Layer 2 (Outer): Silver Shield® (Laminate) OR 8-mil Extended Cuff Nitrile .
-
Function: Permeation barrier. Silver Shield provides >4 hours breakthrough time against hydrazines; standard nitrile provides <15 minutes.
-
Protocol: If using 8-mil nitrile, change every 30 minutes of active handling. If using Silver Shield, re-use only if chemically uncompromised.
-
-
Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat. No exposed skin at wrists or neck.
B. Respiratory & Ocular Protection
-
Primary Control: All handling of the solid must occur inside a certified Chemical Fume Hood.
-
Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.
-
Why: The solid poses a particulate risk; solutions pose a vapor risk.
-
-
Ocular: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are forbidden due to the risk of migrating dust entering the eye from the side.
Visualization: PPE Decision Matrix
Figure 1: PPE Selection Logic based on physical state and exposure duration.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood fan momentarily (only if wearing a respirator).
-
Static Control: Use an ionizing anti-static gun on the spatula and weigh boat before touching the powder. Hydrazones are often fluffy solids that "jump" electrostatically.
-
Containment: Weigh into a tared vial, not an open boat. Cap immediately.
-
Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood. Dispose of the Kimwipe as hazardous waste.
Phase 2: Solubilization & Reaction
-
Solvent Choice: Avoid ketones (e.g., Acetone) if the hydrazone is the final product, as trans-imination can occur. Use alcohols or DCM.[5]
-
Addition: Add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.
-
Temperature: Hydrazine derivatives can be thermally unstable. Do not heat above 50°C without DSC (Differential Scanning Calorimetry) data.
Phase 3: Waste Disposal
-
Segregation: Isolate as "Toxic Organic - Hydrazine Derivative."
-
Incompatibility: NEVER mix with Oxidizers (Peroxides, Nitric Acid) or Strong Acids .
-
Reason: Oxidizers can cause hypergolic ignition (fire). Acids hydrolyze the hydrazone, releasing toxic hydrazine vapors.
-
-
Quenching (Spills): For small spills (<5g), treat with dilute Hypochlorite (Bleach) solution to oxidize the hydrazine moiety, but do this slowly in a hood as it is exothermic.
Emergency Response Protocols
| Scenario | Immediate Action | Medical / Follow-up |
| Skin Contact | 1. Peel (Do not roll) gloves off. 2. Flush with water for 15 mins. 3. Use Polyethylene Glycol (PEG 300) if available (better solubilizer than water). | Seek medical attention.[1][2][6][7] Monitor for methemoglobinemia (blue lips/fingernails). |
| Inhalation | 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen (trained personnel only). | Pulmonary edema may be delayed up to 24 hours. Observation is required. |
| Eye Contact | 1. Hold eyelids open. 2. Flush with eyewash station for full 15 minutes . | Transport to ER. Hydrazines are alkaline and can cause corneal opacity. |
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,5-Difluorophenylhydrazine hydrochloride. Retrieved from
-
PubChem. (n.d.). Compound Summary: [(2,5-difluorophenyl)methyl]hydrazine hydrochloride.[8][9] National Library of Medicine. Retrieved from
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (Referenced for Hydrazine breakthrough times). Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
